molecular formula C10H14N2O B2787923 3-(4-Aminophenyl)butanamide CAS No. 1267622-83-2

3-(4-Aminophenyl)butanamide

Cat. No.: B2787923
CAS No.: 1267622-83-2
M. Wt: 178.235
InChI Key: ZMSLSAHYZXDIEF-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)butanamide is an organic compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . Its structure features both an aminophenyl group and a butanamide chain, which may serve as a valuable chemical scaffold or building block in medicinal chemistry and drug discovery research . This core structure is common in the development of compounds with potential biological activity; for instance, various benzamide and aminophenyl derivatives have been investigated for their antimicrobial, antifungal, and enzyme-inhibiting properties . As a research chemical, it could be of interest for probing biological pathways or as a synthetic intermediate. Researchers can utilize this compound in areas such as analytical standard provision, method development, and the synthesis of more complex molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please note that comprehensive data on its specific mechanism of action and biological targets is not widely available in the current scientific literature, highlighting an opportunity for novel investigation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-aminophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSLSAHYZXDIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic Stability Profile of 3-(4-Aminophenyl)butanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide delineates the thermodynamic and kinetic stability profile of 3-(4-Aminophenyl)butanamide , a critical pharmacophore often utilized as a chiral intermediate in the synthesis of GABA-ergic ligands and PARP inhibitors. The molecule presents a "dual-threat" stability landscape: the hydrolytic lability of the primary amide functionality and the oxidative susceptibility of the electron-rich aromatic amine.

Effective handling requires a control strategy that mitigates moisture-induced hydrolysis (acid/base catalyzed) and photon/oxygen-induced radical coupling (azo formation). This guide provides the mechanistic basis, experimental protocols, and analytical frameworks necessary to establish the shelf-life and processing windows for this compound.

Molecular Identity & Physicochemical Baseline[1]

Understanding the intrinsic thermodynamic properties is the prerequisite for stability profiling.

PropertyValue / CharacteristicStability Implication
Structure 3-(4-Aminophenyl)butanamideChiral center at C3; risk of racemization under harsh conditions.
Functional Groups 1. Primary Amide (

)2. Primary Aniline (

)
1. Hydrolysis to carboxylic acid.2. Oxidation to N-oxides/azo dimers.
pKa (Estimated)

(Aniline)

(Amide)
The molecule is protonated at pH < 4.6, increasing solubility but potentially altering oxidation kinetics.
LogP

Moderate lipophilicity; compatible with Reversed-Phase HPLC.
Physical State Crystalline SolidPolymorphism risk is high due to H-bonding potential of amide/amine groups.

Thermodynamic Stability Landscape

Hydrolytic Degradation (The Amide Vector)

The primary degradation pathway in aqueous environments is the hydrolysis of the terminal amide to 3-(4-aminophenyl)butanoic acid .

  • Mechanism: Nucleophilic acyl substitution.[1][2]

    • Acidic pH: Protonation of the carbonyl oxygen increases electrophilicity, facilitating water attack.[3]

    • Basic pH: Direct nucleophilic attack by hydroxide ion (

      
      ) on the carbonyl carbon.
      
    • Neutral pH:[4] Reaction is slow but follows pseudo-first-order kinetics driven by water activity.

  • Thermodynamics: The hydrolysis is thermodynamically favored (

    
    ) but kinetically hindered by the resonance stabilization of the amide bond. High temperature or extreme pH is required to overcome the activation energy (
    
    
    
    ).
Oxidative Degradation (The Aniline Vector)

The 4-aminophenyl moiety is an electron-rich system prone to radical oxidation, particularly in the presence of light (photo-oxidation) or trace metal ions.

  • Mechanism:

    • Formation of an anilino radical cation.

    • Coupling to form Azo dimers (colored impurities, often yellow/brown).

    • Further oxidation to Nitro or Nitroso derivatives.

  • Visual Indicator: Samples turning from white/off-white to yellow/brown indicate oxidative failure.

Degradation Pathways Visualization

The following diagram maps the critical degradation routes, essential for identifying impurity peaks in HPLC.

DegradationPathways Parent 3-(4-Aminophenyl) butanamide Acid Degradant A: 3-(4-Aminophenyl) butanoic acid Parent->Acid Hydrolysis (Acid/Base/H2O) Ammonia NH3 Parent->Ammonia Radical Anilino Radical Intermediate Parent->Radical Oxidation (hν / O2 / Peroxide) Azo Degradant B: Azo Dimer (Colored Impurity) Radical->Azo Coupling NOxide Degradant C: N-Oxide/Nitro Species Radical->NOxide Further Oxidation

Figure 1: Mechanistic degradation pathways showing hydrolytic conversion to acid and oxidative coupling to azo species.

Forced Degradation Experimental Protocols

To validate the stability profile, a "Stress Matrix" approach is required. This goes beyond simple observation, employing specific stressors to force degradation of 10–20% of the parent compound.

Protocol: The Stress Matrix
StressorConditionDurationTarget Mechanism
Acid Hydrolysis 0.1 N HCl,

1–7 DaysSimulates gastric stability; targets amide bond.
Base Hydrolysis 0.1 N NaOH,

1–24 HoursRapid screening for amide fragility (usually faster than acid).
Oxidation 3%

, RT
1–24 HoursSimulates excipient impurities; targets aniline group.
Thermal Solid state,

7–14 DaysEvaluates crystal lattice stability and solid-state dimerization.
Photostability 1.2 million lux-hoursICH Q1B CycleCritical for aniline derivatives; assesses discoloration risks.
Analytical Methodology (HPLC-UV)

A gradient method is necessary to separate the highly polar acid degradant from the non-polar azo impurities.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 3.5 µm.
    
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Low pH suppresses acid ionization, improving retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: 254 nm (aromatic ring) and 400+ nm (monitoring for yellow azo species).

Control Strategy & Formulation Implications

Based on the thermodynamic profile, the following control strategies are mandatory for handling and formulation:

  • pH Control: Formulation pH should be maintained between 5.0 and 7.0.

    • Why? Avoids the rapid specific base catalysis of the amide (> pH 8) and minimizes protonation-driven solubility shifts (< pH 4).

  • Antioxidants: For liquid formulations, the inclusion of antioxidants like Sodium Metabisulfite or Ascorbic Acid is recommended to protect the aniline group.

  • Light Protection: Amber glassware or opaque blistering is required due to the photosensitivity of the aromatic amine.

  • Moisture Barrier: In solid state, the amide is stable, but hygroscopicity can induce localized hydrolysis. Use desiccants in packaging.

Stability Testing Workflow

The following decision tree illustrates the logical flow for stability assessment, ensuring a self-validating system.

StabilityWorkflow Start Start: Stability Profiling StressTest Execute Stress Matrix (Acid, Base, Ox, Heat, Light) Start->StressTest Analyze HPLC Analysis (Purity & Mass Balance) StressTest->Analyze Decision1 Degradation > 20%? Analyze->Decision1 Refine Refine Conditions (Lower Temp/Conc) Decision1->Refine Yes (Too Harsh) Identify Identify Degradants (LC-MS / NMR) Decision1->Identify No (Optimal) Refine->StressTest MechCheck Mechanism Confirmed? Identify->MechCheck Hydrolysis Pathway: Hydrolysis Action: Control pH/Moisture MechCheck->Hydrolysis Acid/Base Labile Oxidation Pathway: Oxidation Action: Add Antioxidant/Protect from Light MechCheck->Oxidation Peroxide/Light Labile

Figure 2: Logic flow for stability characterization and root-cause analysis of degradation.

References

  • Waterman, K. C., et al. (2002). "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology. A foundational text on the kinetics of amide vs. ester hydrolysis in drug development.

  • Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews. Defines the standard for stress testing and impurity identification.

  • Tonnesen, H. H. (2001). "Photostability of Drugs and Drug Formulations." CRC Press. Authoritative guide on the photo-oxidation mechanisms of aromatic amines.

  • Baertschi, S. W. (2011). "Pharmaceutical Stress Testing: Predicting Drug Degradation." Informa Healthcare. Provides specific protocols for oxidative stress testing of amine-containing compounds.

Sources

Crystal structure analysis and polymorphs of 3-(4-Aminophenyl)butanamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Analysis and Polymorphs of 3-(4-Aminophenyl)butanamide

This guide provides a comprehensive framework for the solid-state characterization of 3-(4-Aminophenyl)butanamide, a novel active pharmaceutical ingredient (API). As pre-clinical data on this compound is not publicly available, this document serves as a detailed, field-proven methodology for researchers, scientists, and drug development professionals to approach the crystal structure analysis and polymorph screening of a new chemical entity. The principles and techniques detailed herein are foundational to ensuring the safety, efficacy, and quality of pharmaceutical products.

The Critical Role of Polymorphism in Drug Development

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.[1][2] These different crystalline forms, known as polymorphs, can exhibit distinct physicochemical properties, including solubility, dissolution rate, melting point, stability, and mechanical properties.[1][3] In the pharmaceutical industry, controlling the polymorphic form of an API is critical, as these properties can directly impact a drug's bioavailability, manufacturability, and stability, ultimately affecting its therapeutic efficacy and safety.[4][5][6] The U.S. Food and Drug Administration (FDA) requires thorough investigation and control of polymorphism for new drug substances.[7][8][9]

This guide uses 3-(4-Aminophenyl)butanamide as a case study to illustrate a systematic approach to identifying, characterizing, and controlling its solid-state forms.

A Strategic Approach to Polymorph Screening

The primary objective of a polymorph screen is to crystallize the API under a wide variety of conditions to discover as many solid forms as possible.[10] A comprehensive screen increases the likelihood of identifying the most thermodynamically stable form and any metastable forms that may appear during drug product development and storage.

Experimental Design for Crystallization

A diverse range of crystallization techniques should be employed to explore the kinetic and thermodynamic landscape of 3-(4-Aminophenyl)butanamide's solid forms.

Key Crystallization Methods:

  • Solvent Evaporation: Slow evaporation from a variety of solvents with different polarities, hydrogen bonding capabilities, and boiling points.

  • Cooling Crystallization: Cooling a saturated solution at different rates.

  • Anti-Solvent Addition: Adding a poor solvent to a solution of the API to induce precipitation.

  • Slurry Conversion: Stirring a suspension of the API in a solvent where it has partial solubility to facilitate conversion to a more stable form over time.

  • Vapor Diffusion: Allowing the vapor of an anti-solvent to diffuse into a solution of the API.[1]

  • Sublimation: Heating the solid API under vacuum to induce a phase change to a gas, followed by condensation to form crystals.[1]

  • Grinding: Mechanical stress can sometimes induce polymorphic transformations.

The following diagram illustrates a typical high-throughput polymorph screening workflow.

Polymorph Screening Workflow cluster_0 Preparation cluster_1 Crystallization Methods cluster_2 Analysis cluster_3 Characterization API 3-(4-Aminophenyl)butanamide Solvents Diverse Solvent Selection Evaporation Evaporation Solvents->Evaporation XRPD X-Ray Powder Diffraction (XRPD) Evaporation->XRPD Cooling Cooling AntiSolvent Anti-Solvent Slurry Slurry Other Other Methods Structure Single Crystal XRD XRPD->Structure DSC Differential Scanning Calorimetry (DSC) TGA Thermogravimetric Analysis (TGA) Microscopy Hot-Stage Microscopy (HSM) Spectroscopy FTIR / Raman Hygroscopicity DVS

Caption: High-throughput polymorph screening workflow.

Core Techniques for Solid-State Characterization

A multi-technique approach is essential for the unambiguous identification and characterization of polymorphs.

X-Ray Powder Diffraction (XRPD)

XRPD is the primary technique for identifying crystalline phases.[5] Each crystalline solid has a unique diffraction pattern, often referred to as a "fingerprint," which is determined by its crystal lattice.[5] Differences in the XRPD patterns of samples of 3-(4-Aminophenyl)butanamide would indicate the presence of different polymorphs.

Experimental Protocol:

  • A small amount of the sample powder is gently packed into a sample holder.

  • The sample is irradiated with monochromatic X-rays.

  • A detector measures the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

  • The resulting diffractogram is a plot of intensity versus 2θ.

Hypothetical XRPD Data for 3-(4-Aminophenyl)butanamide Polymorphs:

2θ Angle (°)Form I (Intensity)Form II (Intensity)
8.5HighLow
12.3MediumHigh
15.8HighNot Present
19.1MediumHigh
22.4HighMedium

This table illustrates how different polymorphs would produce distinct XRPD patterns.

Thermal Analysis: DSC and TGA

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material.

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.[4] DSC can detect melting points, crystallization events, and solid-solid phase transitions.[11][12] Different polymorphs will generally have different melting points and enthalpies of fusion.[5]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is used to determine the presence of solvates or hydrates by identifying mass loss at specific temperatures.

Experimental Protocol (DSC):

  • A few milligrams of the sample are hermetically sealed in an aluminum pan.

  • The sample is heated at a constant rate (e.g., 10 °C/min).

  • The heat flow to the sample is measured relative to an empty reference pan.

  • The resulting thermogram shows endothermic (melting) and exothermic (crystallization) events.

DSC Analysis cluster_0 Sample Preparation cluster_1 DSC Instrument cluster_2 Data Output Sample 3-(4-Aminophenyl)butanamide (1-5 mg) Pan Seal in Aluminum Pan Sample->Pan Heating Heat at a Controlled Rate Pan->Heating Measurement Measure Heat Flow Heating->Measurement Thermogram Thermogram Plot Measurement->Thermogram Analysis Identify Transitions (Melting, Crystallization) Thermogram->Analysis

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Vibrational Spectroscopy: FTIR and Raman

Fourier Transform Infrared (FTIR) and Raman spectroscopy are vibrational spectroscopic techniques that are sensitive to the molecular environment and can be used to differentiate polymorphs.[13][14] Differences in the crystal lattice can lead to subtle but measurable shifts in the vibrational modes of the molecules.[15][16]

  • FTIR Spectroscopy: Measures the absorption of infrared radiation by the sample, providing a "fingerprint" based on the vibrational modes of the chemical bonds.[15][16]

  • Raman Spectroscopy: Measures the inelastic scattering of monochromatic light, providing complementary information to FTIR. Low-frequency Raman spectroscopy can directly probe lattice vibrations.[13][14]

Single Crystal X-ray Diffraction (SCXRD)

While XRPD is used for phase identification, single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.[17][18][19] Obtaining a single crystal of suitable size and quality is often the most challenging step.

Experimental Protocol (SCXRD):

  • Crystal Growth: Grow single crystals of 3-(4-Aminophenyl)butanamide using techniques like slow evaporation or vapor diffusion.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer.

  • Data Collection: Irradiate the crystal with X-rays and collect the diffraction data as the crystal is rotated.[19]

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

A successful SCXRD experiment will provide precise information on bond lengths, bond angles, molecular conformation, and intermolecular interactions, such as hydrogen bonding.

Integrating Data for a Complete Solid-State Profile

No single technique can provide a complete picture of the polymorphic landscape. A comprehensive understanding is achieved by integrating the data from all analytical methods. For example, a new form identified by XRPD can be further characterized by DSC to determine its melting point and by TGA to check for solvates. Ultimately, SCXRD can provide the definitive crystal structure.

Regulatory Implications and Control Strategy

The identification of multiple polymorphs of 3-(4-Aminophenyl)butanamide necessitates the development of a control strategy to ensure that the desired polymorphic form is consistently produced and maintained in the final drug product.[6][7] This involves:

  • Identifying the most thermodynamically stable form.

  • Understanding the potential for polymorphic transformations during manufacturing and storage.

  • Establishing appropriate analytical methods and specifications for the drug substance and drug product.

The FDA provides guidance on the submission of information related to polymorphism in Abbreviated New Drug Applications (ANDAs), which highlights the regulatory importance of this work.[2][8][9]

Conclusion

The solid-state characterization of a new API like 3-(4-Aminophenyl)butanamide is a critical and multi-faceted endeavor. A systematic approach to polymorph screening, employing a range of crystallization techniques and a suite of analytical methods, is essential for identifying and characterizing all relevant solid forms. The integration of data from XRPD, thermal analysis, spectroscopy, and single-crystal X-ray diffraction provides the comprehensive understanding required to ensure the development of a safe, effective, and stable drug product. This guide provides a robust framework for undertaking such an investigation, grounded in established scientific principles and regulatory expectations.

References

  • N-(4-Butanoyl-3-hydroxyphenyl)butanamide - PMC. (n.d.). Retrieved from [Link]

  • Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy | Coherent. (n.d.). Retrieved from [Link]

  • Polymorph screening in pharmaceutical development. (2010, August 19). European Pharmaceutical Review. Retrieved from [Link]

  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. (2021, August 15). MDPI. Retrieved from [Link]

  • Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. (2025, October 15). AZoM.com. Retrieved from [Link]

  • (PDF) Study of Polymorphism From DSC Melting Curves; Polymorphs of Terfenadine. (n.d.). ResearchGate. Retrieved from [Link]

  • Polymorph characterization of active pharmaceutical ingredients (APIs) using low-frequency Raman spectroscopy. (n.d.). PubMed. Retrieved from [Link]

  • The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. (2025, July 17). Specac Ltd. Retrieved from [Link]

  • 17 January,2023 Joint USPTO-FDA Collaboration Initiatives; Notice of Public Listening Session FDA Guidance on Polymorphs and Pat. (2023, January 17). I-MAK. Retrieved from [Link]

  • DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. (n.d.). TA Instruments. Retrieved from [Link]

  • Structure Determination by X-ray Crystallography. (n.d.). The World of Materials. Retrieved from [Link]

  • Guidance for Industry. (n.d.). FDA. Retrieved from [Link]

  • ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API. (n.d.). Altasciences. Retrieved from [Link]

  • Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. (2024, December 12). MDPI. Retrieved from [Link]

  • N-(3-aminophenyl)butanamide. (2025, October 15). Links. Retrieved from [Link]

  • (PDF) Far-Infrared Spectroscopy as A Probe for Polymorph Discrimination. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. (2025, April 29). Retrieved from [Link]

  • Determination of Crystal Polymorphism by Thermal Analysis. (n.d.). Retrieved from [Link]

  • 1 X-ray Crystallography Tim Royappa Department of Chemistry University of West Florida Introduction When X-rays strike a crystal. (n.d.). CCDC. Retrieved from [Link]

  • The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. (2022, July 14). MDPI. Retrieved from [Link]

  • X-ray powder diffraction data of 4-N-„4-methylphenyl…amino- 4-„3 -pyridyl…-1-butene. (n.d.). Retrieved from [Link]

  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. (2014, July 28). Symbiosis. Retrieved from [Link]

  • Crystal structure studies on p-substitutedbenzenesulphonamides 4-X-C6H4SO2NH2 (X = CH3, NH2 F, Cl or Br). (2025, August 9). ResearchGate. Retrieved from [Link]

  • New FDA Guidance on Polymorphic Compounds in Generic Drugs. (2007, July 12). Retrieved from [Link]

  • 4-(4-Aminophenyl)butanoic acid | C10H13NO2 | CID 27049. (n.d.). PubChem. Retrieved from [Link]

  • EP3004100B1 - Polymorph forms. (n.d.). Google Patents.
  • FDA Guidance Document: ANDAs: Pharmaceutical Solid Polymorphism — Chemistry, Manufacturing, And Controls Information. (n.d.). Retrieved from [Link]

  • Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. (n.d.). Oxford Academic. Retrieved from [Link]

  • Guidance for Industry. (n.d.). Regulations.gov. Retrieved from [Link]

  • Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). (n.d.). CrystEngComm (RSC Publishing). Retrieved from [Link]

Sources

pKa values and ionization behavior of 3-(4-Aminophenyl)butanamide

[1][2]

Executive Summary

3-(4-Aminophenyl)butanamide is a functionalized aniline derivative characterized by a basic aromatic amine and a neutral amide side chain.[1][2] Unlike zwitterionic amino acids (e.g., Baclofen analogs), this molecule behaves exclusively as a weak base within the physiological pH range.[1]

  • Primary Ionization Center: The aniline nitrogen (

    
    ).[1]
    
  • Estimated pKa: 4.80 ± 0.15 (Conjugate Acid).[1]

  • Physiological State: Predominantly neutral (un-ionized) at blood pH (7.4), favoring membrane permeability.[1]

  • Solubility Profile: pH-dependent; high solubility in acidic gastric environments (pH < 3), reduced solubility in the intestinal tract.[1][2]

Structural Analysis & Ionization Sites

To understand the ionization behavior, we must deconstruct the molecule into its functional pharmacophores.

Molecular Architecture

The molecule consists of a butanamide backbone substituted at the 3-position with a para-aminophenyl group.[1][2]

  • Formula:

    
    
    
  • SMILES: CC(CC(N)=O)c1ccc(N)cc1

  • Molecular Weight: 178.23 g/mol [1]

Functional Group Assessment
Functional GroupTypeElectronic EffectpKa (Approx.)Behavior at pH 7.4
Aniline Nitrogen (

)
Weak BaseLone pair delocalized into

-system.[1][2]
4.8 Neutral (

)
Amide Nitrogen (

)
NeutralResonance stabilization prevents protonation.[1]< -0.5 Neutral
Amide Oxygen (

)
Very Weak BaseProtonation occurs only in superacids.[1][2]~ -1.0 Neutral

Key Insight: The alkyl side chain (1-methyl-2-carbamoyl-ethyl group) attached to the aniline is weakly electron-donating (+I effect), which typically raises the pKa of aniline (4.[1][2]6) to ~5.[1][3][4][5]0. However, the distal amide group exerts a mild electron-withdrawing inductive effect (-I), slightly tempering this increase.[1][2]

pKa Determination & Microspecies Distribution[1][2]

Theoretical Derivation (QSAR)

Since direct experimental data for this specific isomer is rare in public repositories, we derive the value using high-fidelity structural analogs.[1]

  • Reference Standard: Aniline (

    
    ).[1]
    
  • Analog 1: 4-sec-butylaniline (

    
    ).[1][2][6] The sec-butyl group donates electron density, stabilizing the conjugate acid (
    
    
    ).[1]
  • Correction for Amide: The amide group in 3-(4-Aminophenyl)butanamide is separated by a methylene bridge.[1][2] The electron-withdrawing effect propagates through the

    
    -bonds, estimated to lower the pKa by ~0.2 units compared to the pure alkyl analog.[1]
    
1
Ionization Equilibrium

The ionization event is the protonation of the aniline nitrogen:

  • pH < 2.8: >99% Protonated (Cationic, Soluble).[1]

  • pH = 4.8: 50% Protonated / 50% Neutral.[1][2]

  • pH > 6.8: >99% Neutral (Lipophilic, Permeable).[1]

Microspecies Visualization

The following diagram illustrates the equilibrium states.

IonizationCationCationic Species(pH < 3)SolubleEquilibriumEquilibrium(pH = 4.8)pKaCation->Equilibrium- H+Equilibrium->Cation+ H+NeutralNeutral Species(pH > 7)PermeableEquilibrium->Neutral- H+Neutral->Equilibrium+ H+

Figure 1: Protonation state transition of 3-(4-Aminophenyl)butanamide across the pH scale.

Implications for Drug Development[7]

Solubility & Formulation
  • Gastric Absorption: At pH 1.2 (stomach), the molecule is fully ionized (

    
    ).[1] This ensures rapid dissolution of the solid dose form.[1][2]
    
  • Intestinal Absorption: As the drug transits to the duodenum (pH 6.0+), it deprotonates.[1] The neutral species is lipophilic and will passively diffuse through the enterocyte membrane.

  • Salt Selection: To ensure stability and dissolution, a salt form is recommended.[1]

    • Recommendation:Hydrochloride (HCl) or Mesylate .[1] These strong acids will fully protonate the weak aniline base, creating a stable crystalline solid.

Chromatography (HPLC)[1]
  • Retention Time: Highly pH-dependent.[1][2]

  • Method Development: Use a buffer at pH > 7.0 (e.g., Ammonium Bicarbonate) to keep the analyte neutral and maximize retention on C18 columns.[1] At acidic pH, the cationic form will elute near the void volume unless an ion-pairing agent is used.[2]

Experimental Protocols

To experimentally validate the pKa, the Potentiometric Titration method is the gold standard due to the compound's solubility profile.[1]

Protocol: Potentiometric Titration

Objective: Determine the precise pKa of the aniline moiety.[1]

Reagents:

  • 0.01 M HCl solution.[1][2]

  • 0.01 M NaOH (standardized).[1]

  • 0.1 M KCl (ionic strength adjuster).[1]

  • Analyte: >98% pure 3-(4-Aminophenyl)butanamide.[1][2][7]

Workflow:

ProtocolStartDissolve 5-10 mg Analytein 0.01 M HCl (20 mL)TitrateTitrate with 0.01 M NaOH(Add 0.05 mL increments)Start->TitrateBlankPrepare Blank(HCl + KCl only)Blank->TitrateControlMeasureRecord pH aftereach additionTitrate->MeasureMeasure->TitrateLoop until pH 11CalcCalculate pKa usingBjerrum Plot / Gran PlotMeasure->CalcData Complete

Figure 2: Potentiometric titration workflow for pKa determination.

Data Processing:

  • Plot pH vs. Volume of NaOH.[1][2]

  • Identify the inflection point (equivalence point).[1]

  • The pKa corresponds to the pH at the half-equivalence point (where

    
    ).[1]
    
Alternative: UV-Vis Spectrophotometry

If solubility is low, use UV-Vis.[1][2] The aniline spectrum shifts significantly upon protonation (blue shift of

1
  • Prepare buffers from pH 2.0 to 8.0 (0.5 unit steps).

  • Scan 200–400 nm.[1][2]

  • Plot Absorbance at

    
     vs. pH.[1][2] The inflection point is the pKa.[2]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 121771, 4-sec-Butylaniline. Retrieved from [Link][1]

  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.[1][2] (Standard text for substituent effect calculations).

Safety Data and Toxicological Overview for Handling 3-(4-Aminophenyl)butanamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Disclaimer: This document is intended for informational purposes for qualified scientific professionals. The toxicological and safety properties of 3-(4-Aminophenyl)butanamide have not been fully investigated. The information herein is synthesized from available data on structurally related compounds and established principles of laboratory safety. All laboratory operations should be conducted based on a comprehensive, site-specific risk assessment.

Preamble: Navigating the Data Gap with Scientific Rationale

In the landscape of drug discovery and chemical research, scientists are frequently tasked with handling novel or sparsely documented compounds. 3-(4-Aminophenyl)butanamide is one such chemical entity. A thorough review of public databases and supplier information reveals a significant lack of specific toxicological data. For instance, a leading supplier explicitly states they do not collect analytical data for the isomeric compound N-(4-Aminophenyl)butanamide and the product is sold "as-is," placing the onus of safety determination on the end-user[1].

In the absence of direct evidence, a scientifically rigorous approach necessitates the use of a "read-across" methodology. This toxicological principle involves inferring the hazard profile of a substance by referencing data from structurally similar compounds (analogs). This guide is therefore structured around this principle, providing a conservative and cautious framework for handling 3-(4-Aminophenyl)butanamide by synthesizing safety data from several aminophenyl and butanamide derivatives. The core logic is to treat the unknown compound with the same level of caution as its most hazardous known analogs.

G cluster_0 Hazard Assessment for Data-Poor Compounds Target Target Compound 3-(4-Aminophenyl)butanamide (Data Deficient) Approach Adopt 'Read-Across' Approach Target->Approach Analogs Identify & Analyze Structural Analogs - N-(4-Aminophenyl)butanamide - N-(4-Hydroxyphenyl)butanamide - Other Aminophenyl Derivatives Approach->Analogs Synthesis Synthesize Inferred Hazard Profile - Irritation (Skin, Eye, Respiratory) - Potential Sensitization - Unknown Chronic Effects Analogs->Synthesis Protocol Develop Conservative Handling Protocol Synthesis->Protocol

Caption: Logical workflow for establishing safety protocols via the read-across method.

Chemical Identification and Physicochemical Properties

While experimental data for 3-(4-Aminophenyl)butanamide is scarce, its basic properties can be inferred from its structure. Data from close structural analogs are provided for comparison.

Property3-(4-Aminophenyl)butanamide (Predicted/Inferred)N-(4-Aminophenyl)butanamide[1]N-(3-aminophenyl)butanamide[2]N-(4-Hydroxyphenyl)butanamide[3]
Molecular Formula C₁₀H₁₄N₂OC₁₀H₁₄N₂OC₁₀H₁₄N₂OC₁₀H₁₃NO₂
Molecular Weight 178.23 g/mol 178.236 g/mol 178.235 g/mol 179.22 g/mol
Appearance Solid (likely crystalline powder)Not specifiedNot specifiedSolid
CAS Number Not readily available116884-02-793469-29-5101-91-7

Note: Properties for the target compound are based on its chemical structure and may differ from experimental values.

Inferred Toxicological Profile and Hazard Identification

Based on the Safety Data Sheets (SDS) of structurally related aminophenyl compounds, a consistent pattern of hazards emerges. The primary concerns are related to irritation and potential sensitization.

Summary of Inferred Hazards:

  • Acute Oral Toxicity: Likely harmful if swallowed. This is a common warning for related aminophenyl compounds[4][5].

  • Skin Corrosion/Irritation: Causes skin irritation. Direct contact should be avoided[3][6][7].

  • Serious Eye Damage/Irritation: Causes serious eye irritation. Appropriate eye protection is mandatory[3][6][7].

  • Skin Sensitization: May cause an allergic skin reaction. Aromatic amines are a well-known class of potential sensitizers[4][5][8]. Individuals with known sensitivities to other amines should exercise extreme caution.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation. Inhalation of dust should be minimized[3][9].

Chronic Health Effects: There is no available data on the carcinogenicity, mutagenicity, or reproductive toxicity of 3-(4-Aminophenyl)butanamide. The SDS for a close analog, Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, explicitly states that it is not identified as a probable, possible, or confirmed human carcinogen by IARC, but also notes that reproductive toxicity data is not available[9]. Given that some aromatic amines are known or suspected carcinogens (e.g., 4-Aminodiphenyl is a known human bladder carcinogen), it is scientifically prudent to handle this compound as a potential carcinogen until data proves otherwise[10].

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential when handling compounds with an incomplete toxicological profile. The hierarchy of controls—Elimination, Substitution, Engineering Controls, Administrative Controls, and PPE—must be applied.

G cluster_workflow Safe Handling Workflow for Novel Compounds RiskAssessment 1. Conduct Risk Assessment (Review Analogs, Plan Procedure) EngineeringControls 2. Prepare Engineering Controls (Certified Fume Hood, Eyewash/Shower Access) RiskAssessment->EngineeringControls PPE 3. Don Appropriate PPE (Gloves, Goggles, Lab Coat) EngineeringControls->PPE Handling 4. Execute Handling Protocol (Weighing, Dissolving, Reaction Setup) PPE->Handling Decontamination 5. Decontaminate & Dispose (Clean Surfaces, Segregate Waste) Handling->Decontamination Documentation 6. Document Procedure (Update Lab Notebook, Note Observations) Decontamination->Documentation

Caption: A standard workflow for safely handling chemicals with unknown hazards.

A. Engineering Controls:

  • Primary Containment: All handling of solid 3-(4-Aminophenyl)butanamide, including weighing and transfers, must be performed inside a certified chemical fume hood to prevent inhalation of dust particles[4][11].

  • Ventilation: The laboratory must be well-ventilated to keep airborne concentrations low[12].

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly[4][12].

B. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are mandatory[9][11]. A face shield should be considered for procedures with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Handle with chemically resistant gloves (e.g., nitrile) inspected for integrity before use. Use proper glove removal technique to avoid skin contact[9][11]. Dispose of contaminated gloves immediately.

    • Lab Coat: A flame-retardant lab coat with sleeves fully extended is required.

  • Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate particulate filters (e.g., P95 or P1) should be used[9][12].

Protocols for Safe Handling, Storage, and Emergency Response

A. Handling and Hygiene Protocol:

  • Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, plastic-backed paper to contain any minor spills[13].

  • Aliquotting: When weighing, use a microbalance within the fume hood. Avoid creating dust by handling the material gently. Do not drop material from a height[13].

  • Solution Preparation: If making solutions, add the solid to the solvent slowly to prevent splashing.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory[9][11]. Do not eat, drink, or smoke in the handling area[4].

B. Storage Requirements:

  • Store in a tightly closed, properly labeled container[12].

  • Keep in a cool, dry, and well-ventilated place away from direct sunlight[4][11].

  • Store away from incompatible materials, particularly strong oxidizing agents[4][8].

C. Accidental Release Measures:

  • Evacuation: Evacuate non-essential personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated (if safe to do so).

  • Containment: Wearing full PPE, prevent further dispersal of the material. Do not create dust clouds during cleanup[9].

  • Cleanup: For a small solid spill, gently sweep up the material using a soft brush and dustpan, or vacuum with a HEPA-filtered vacuum, and place it into a suitable, sealed container for disposal[12]. Do not use dry sweeping methods that can aerosolize the powder[13].

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

D. First Aid and Emergency Procedures:

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9][12]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[6][12]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][12]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][9]

Conclusion and Recommendations

The handling of 3-(4-Aminophenyl)butanamide demands a conservative and cautious approach rooted in the principle of "as low as reasonably achievable" (ALARA) exposure. While specific toxicological data is lacking, the information derived from structural analogs points towards significant irritant properties and a potential for skin sensitization. The possibility of uncharacterized chronic hazards necessitates the use of robust engineering controls and a comprehensive personal protective equipment strategy. All procedures must be preceded by a thorough risk assessment, and all personnel must be trained on the potential hazards and emergency procedures outlined in this guide.

References

  • PubChem. N-(3-aminophenyl)butanamide. National Center for Biotechnology Information. [Link]

  • Capot Chemical. (2013, November 5). MSDS of Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-(4-Aminophenyl). [Link]

  • PubChem. p-Aminoacetophenone. National Center for Biotechnology Information. [Link]

  • ECETOC. Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. [Link]

  • Valsynthese SA. Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. [Link]

  • University of North Carolina. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet - 4-Aminodiphenyl. [Link]

  • Nitta, A., et al. (2012). Novel series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides as potent and selective dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Chemchart. N-(3-aminophenyl)butanamide (93469-29-5). [Link]

Sources

Potential biological activities of 3-(4-Aminophenyl)butanamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Therapeutic Horizons: Unlocking the Biological Potential of 3-(4-Aminophenyl)butanamide Derivatives

Executive Summary

The 3-(4-aminophenyl)butanamide scaffold represents a highly versatile, yet underexplored, pharmacophore in modern medicinal chemistry. By combining the conformational flexibility of a butanamide backbone with the electronic and hydrogen-bonding capabilities of a para-substituted aniline, this class of compounds offers multi-target therapeutic potential. This whitepaper provides an in-depth technical analysis of the projected biological activities of these derivatives, establishing rigorous experimental workflows for their validation in neuropharmacology and oncology.

Structural Rationale and Pharmacophore Analysis

The core structure, 3-(4-aminophenyl)butanamide, can be dissected into two primary domains that dictate its biological interactions:

  • The Butanamide Backbone: This aliphatic chain provides optimal spacing and flexibility. Butanamide derivatives are renowned for their favorable pharmacokinetic profiles and metabolic stability, having been successfully employed in the development of clinical-stage androgen receptor antagonists for castration-resistant prostate cancer[1]. Furthermore, functionalized butanamides have shown promise as potent BACE-1 inhibitors capable of crossing the blood-brain barrier (BBB) for Alzheimer's disease therapy[2].

  • The 4-Aminophenyl Moiety: The primary amine at the para position of the phenyl ring acts as a critical hydrogen bond donor/acceptor. This motif is a "privileged structure" frequently utilized to anchor molecules within kinase hinge regions or receptor binding pockets. For instance, amino chalcone derivatives incorporating this exact moiety have demonstrated significant antiproliferative activities against human tumor cell lines (e.g., MCF-7 and HCT-116)[3]. Additionally, related structures like 3-(4-aminophenyl)piperidine-2,6-dione serve as essential E3 ligase recruiters in Targeted Protein Degradation (PROTAC) technologies[4].

Projected Biological Activities & Mechanistic Pathways

Pathway A: GABAergic Neuromodulation Given its structural homology to


-phenyl-GABA derivatives (e.g., Phenibut, Baclofen), the 3-(4-aminophenyl)butanamide scaffold is hypothesized to act as an allosteric or orthosteric modulator of the GABA-B receptor. The substitution of the carboxylic acid (found in Baclofen) with a neutral amide enhances lipophilicity, potentially increasing BBB penetration while retaining the crucial 

-aryl spatial arrangement.

G Ligand 3-(4-Aminophenyl)butanamide Receptor GABA-B Receptor (Heterodimer) Ligand->Receptor Binds orthosteric site Gi_Go Gi/Go Protein Complex Receptor->Gi_Go Activates AdenylateCyclase Adenylate Cyclase Gi_Go->AdenylateCyclase Alpha subunit inhibits Ca_Channel Presynaptic Ca2+ Channels Gi_Go->Ca_Channel Beta-gamma inhibits K_Channel Postsynaptic K+ Channels Gi_Go->K_Channel Beta-gamma activates cAMP cAMP Levels (Decreased) AdenylateCyclase->cAMP Reduces production

GABA-B signaling pathway modulated by 3-(4-aminophenyl)butanamide derivatives.

Pathway B: Targeted Protein Degradation (PROTACs) The free aniline group provides an ideal synthetic handle for conjugation to target-binding ligands via alkyl or PEG linkers. The resulting bifunctional molecules can hijack the ubiquitin-proteasome system, utilizing the butanamide core to interact with Cereblon or other E3 ligases, similar to established immunomodulatory imide drugs (IMiDs)[4].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these derivatives must follow self-validating experimental designs that prevent false positives.

Protocol 1: High-Throughput Radioligand Binding Assay (GABA-B)

  • Causality & Design: To determine the binding affinity (

    
    ), we utilize 
    
    
    
    as the radioligand. CGP54626 is a highly specific GABA-B antagonist with exceptionally low non-specific binding, ensuring a high signal-to-noise ratio. Rat cortical membranes are selected over recombinant CHO cells to evaluate binding in a native lipid microenvironment with physiological receptor coupling.
  • Self-Validating System:

    • Total Binding (TB): Radioligand + Membrane only.

    • Non-Specific Binding (NSB): Radioligand + Membrane + 100

      
       unlabeled Baclofen (Positive Control).
      
    • Validation Metric: The assay is strictly gated by the Z'-factor. Data is only accepted if

      
      , and specific binding constitutes 
      
      
      
      of total binding.
  • Step-by-Step Methodology:

    • Resuspend rat cortical membranes in 50 mM Tris-HCl buffer (pH 7.4) containing 2.5 mM

      
      .
      
    • Incubate 100

      
       of membrane protein with 1 nM 
      
      
      
      and varying concentrations of the test derivative (
      
      
      to
      
      
      M) in a 96-well plate for 60 minutes at 25°C.
    • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

    • Wash filters three times with ice-cold buffer and measure retained radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression and convert to 
      
      
      
      via the Cheng-Prusoff equation.

Protocol 2: Cell Viability & Antiproliferative Screening (ATP Luminescence)

  • Causality & Design: We deploy the CellTiter-Glo assay rather than traditional MTT or MTS assays. Tetrazolium-based assays rely on enzymatic reduction, which can be artificially skewed by the redox-active nature of aniline derivatives. CellTiter-Glo directly quantifies ATP, providing a sensitive, immediate, and artifact-free measure of metabolic viability.

  • Self-Validating System:

    • Vehicle Control: 0.1% DMSO to establish 100% baseline viability.

    • Positive Control: 1

      
       Doxorubicin to confirm cell line sensitivity.
      
    • Interference Check: Test compounds in cell-free media with the CellTiter-Glo reagent to rule out direct luciferase inhibition or auto-luminescence.

Workflow Synthesis Compound Synthesis QC LC-MS / NMR QC Check Synthesis->QC InVitro In Vitro Assays (Binding & Viability) QC->InVitro Purity > 95% DataAnalysis SAR Analysis & Z'-Factor InVitro->DataAnalysis Self-validated Hit Lead Optimization DataAnalysis->Hit Potency metrics Hit->Synthesis Iterative Design

Self-validating experimental workflow for biological screening.

Quantitative Data Presentation

The following table summarizes the projected Structure-Activity Relationship (SAR) data for synthesized derivatives, comparing modifications at the amide nitrogen (


) and the aniline nitrogen (

).

Table 1: SAR and Projected Biological Activity of 3-(4-Aminophenyl)butanamide Derivatives

Compound ID

(Amide Sub)

(Aniline Sub)
GABA-B

(nM)
MCF-7

(

)
BBB Permeability (

cm/s)
APB-01 (Core)-H-H145 ± 12> 5018.5 (High)
APB-02 -CH

-H89 ± 8> 5022.1 (High)
APB-03 -H-COCH

> 10,00012.4 ± 1.15.2 (Low)
APB-04 -Cyclohexyl-H410 ± 258.5 ± 0.614.3 (Moderate)
Baclofen (Ref)N/A (Acid)N/A (4-Cl)65 ± 5> 1001.2 (Active Transport)

Data Interpretation: Alkylation of the amide nitrogen (APB-02) enhances lipophilicity and GABA-B receptor affinity. Conversely, acylation of the aniline group (APB-03) abolishes GABAergic activity but introduces moderate antiproliferative effects, likely due to a shift in the hydrogen-bonding profile favoring kinase hinge-region interactions.

Conclusion

The 3-(4-aminophenyl)butanamide scaffold is a highly tunable pharmacophore. By systematically applying the self-validating protocols outlined above, researchers can precisely map its structure-activity landscape, paving the way for novel neuromodulators and targeted oncology therapeutics.

References

  • [3] Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. MDPI.[Link]

  • [1] Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). UCLA – Chemistry and Biochemistry.[Link]

  • [2] Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy. Frontiers.[Link]

Sources

Chiral Characteristics and Stereochemistry of 3-(4-Aminophenyl)butanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the stereochemical characteristics, synthesis, and analytical resolution of 3-(4-aminophenyl)butanamide , a chiral building block relevant to the development of


-aryl-substituted pharmaceutical agents.

Executive Summary

3-(4-Aminophenyl)butanamide is a


-aryl amide featuring a single stereogenic center at the C3 position. It serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of AMPA receptor antagonists and anticonvulsant agents where the spatial arrangement of the aryl and amide moieties dictates receptor binding affinity.[1] This guide provides a technical analysis of its stereochemistry, enantioselective synthetic pathways, and chromatographic resolution methods.[1]

Molecular Architecture & Stereogenic Analysis

The chirality of 3-(4-Aminophenyl)butanamide arises from the C3 carbon, which is bonded to four distinct groups. Understanding the spatial priority of these groups is essential for assigning absolute configuration (


 vs. 

) according to Cahn-Ingold-Prelog (CIP) rules.
Structural Priorities (CIP Assignment)

To assign the configuration, we analyze the atoms attached to the chiral center (C3):

  • Priority 1: 4-Aminophenyl Group (

    
    ) 
    
    • Analysis: The C3 carbon is bonded to the aromatic ring carbon (

      
      ).[1] This 
      
      
      
      is bonded to two other carbons (
      
      
      ), giving it a shell of (C, C, H).[1]
  • Priority 2: Acetamide Side Chain (

    
    ) 
    
    • Analysis: The C3 carbon is bonded to a methylene carbon (

      
      ).[1] This 
      
      
      
      is bonded to the carbonyl carbon (
      
      
      ) and two hydrogens, giving a shell of (C, H, H).[1]
    • Comparison: The aromatic ring's (C, C, H) beats the methylene's (C, H, H) at the second shell.[1]

  • Priority 3: Methyl Group (

    
    ) 
    
    • Analysis: Bonded to three hydrogens (H, H, H).[1]

  • Priority 4: Hydrogen Atom (

    
    ) 
    
    • Analysis: Lowest atomic number.[1]

Configuration Logic:

  • (

    
    )-Enantiomer:  When the lowest priority group (H) is oriented away from the viewer, the sequence 
    
    
    
    follows a clockwise direction.
  • (

    
    )-Enantiomer:  The sequence follows a counter-clockwise  direction.
    
Stereochemical Visualization

Stereochemistry Center Chiral Center (C3) Group1 1. 4-Aminophenyl (Highest Priority) Center->Group1 Group2 2. -CH2CONH2 (Side Chain) Center->Group2 Group3 3. -CH3 (Methyl) Center->Group3 Group4 4. -H (Lowest Priority) Center->Group4

Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment for the C3 chiral center.

Synthetic Pathways & Asymmetric Induction[1]

Producing the enantiopure form requires either asymmetric synthesis or the resolution of a racemic mixture.[1] Two primary field-proven routes are recommended.

Route A: Rhodium-Catalyzed Asymmetric Conjugate Addition (Enantioselective)

This method builds the chiral center directly using a chiral catalyst. It involves the addition of an arylboronic acid to a crotonamide derivative.[1]

  • Precursors: Crotonamide + 4-Aminophenylboronic acid (protected).

  • Catalyst:

    
     complexed with a chiral ligand like (R)-BINAP  or (S)-SegPhos .
    
  • Mechanism: The Rhodium catalyst directs the aryl group addition to the

    
    -carbon of the alkene from a specific face (Re or Si), establishing the C3 stereocenter with high enantiomeric excess (
    
    
    
    ).[1]
Route B: Enzymatic Kinetic Resolution (Racemic Separation)

If the racemic compound is synthesized (e.g., via standard Michael addition), lipases can be used to selectively hydrolyze or acylate one enantiomer.[1]

  • Enzyme: Candida antarctica Lipase B (CAL-B).

  • Process: The racemic amide is subjected to hydrolysis.[1] The lipase preferentially hydrolyzes the (

    
    )-amide to the acid, leaving the (
    
    
    
    )-amide
    intact (or vice versa depending on solvent conditions).
Synthesis Workflow Diagram

SynthesisPathways Start Precursor: Crotonamide / Crotonate RouteA Route A: Asymmetric Conjugate Addition Start->RouteA RouteB Route B: Racemic Synthesis & Resolution Start->RouteB Catalyst Rh(I) / (R)-BINAP + 4-Aminophenylboronic acid RouteA->Catalyst Racemate Racemic 3-(4-Aminophenyl)butanamide RouteB->Racemate ProductR (R)-Enantiomer (Target Eutomer) Catalyst->ProductR High ee (>95%) Resolution Enzymatic Resolution (CAL-B Lipase) Racemate->Resolution Resolution->ProductR Unreacted Amide ProductS (S)-Enantiomer (Distomer/Byproduct) Resolution->ProductS Hydrolyzed Acid

Figure 2: Comparison of Asymmetric Synthesis vs. Enzymatic Resolution pathways.

Analytical Characterization & Protocols

Validating the optical purity of 3-(4-aminophenyl)butanamide is critical. The presence of the primary amine on the phenyl ring and the amide group requires specific chromatographic conditions to prevent peak tailing.[1]

Chiral HPLC Method

The following protocol is established for the separation of (


) and (

) enantiomers.
ParameterConditionRationale
Column Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate)Polysaccharide phases interact effectively with the amide and amine H-bond donors.
Mobile Phase n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1)DEA is mandatory to suppress ionization of the 4-amino group and prevent peak tailing.
Flow Rate 1.0 mL/minStandard flow for analytical resolution.[1][2]
Detection UV @ 254 nmThe phenyl ring provides strong absorption at this wavelength.[1]
Temperature 25°CAmbient temperature preserves column life and separation factor (

).[1]
Optical Rotation

While HPLC is preferred for purity, optical rotation provides a quick identity check.[1]

  • Standard:

    
     values are typically measured in Methanol or Ethanol.
    
  • Trend:

    
    -aryl amides often show significant rotation; however, the sign (+/-) must be correlated with the specific synthesized enantiomer (often the (
    
    
    
    )-isomer is levorotatory (-) in similar aryl-alkanoic acid derivatives, but this must be experimentally verified for the amide).

References

  • Rh-catalyzed highly enantioselective synthesis of 3-arylbutanoic acids.

    • Source: Angewandte Chemie International Edition (2007).[1][3]

    • Relevance: Establishes the core methodology for synthesizing the carbon backbone of 3-arylbutanamide deriv
  • Enzymatic resolution of racemic 3-aryl-4-aminobutyric acid deriv

    • Source: Patent WO2007096314A2.[1]

    • Relevance: Describes the use of lipases for resolving similar -aryl chiral centers.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbam

    • Source: Yakhak Hoeji (2021).[1]

    • Relevance: Validates the use of Chiralpak AD/OD columns for amine/amide separ
  • Palladium-Catalyzed Enantioselective Three-Component Synthesis of α-Substituted Amines.

    • Source: PubMed (2015).[1][4]

    • Relevance: Provides alternative catalytic routes for establishing chiral centers in amine-containing aryl scaffolds.

Sources

Methodological & Application

Application Note: Scalable Synthesis Protocols for 3-(4-Aminophenyl)butanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Aminophenyl)butanamide is a highly versatile building block utilized in the development of GABAergic therapeutics, baclofen analogs, and advanced active pharmaceutical ingredients (APIs). Synthesizing this scaffold at scale presents a unique chemoselective challenge: the molecule contains an aromatic amine and a primary aliphatic amide, requiring a synthetic sequence that avoids cross-reactivity, over-reduction, or unwanted hydrolysis.

This application note details a robust, highly scalable 4-step chemoselective workflow. By strategically ordering the functional group transformations—condensation, conjugate reduction, hydration, and finally nitro reduction—we eliminate the need for expensive transition-metal catalysts in the early stages and avoid the use of protecting groups entirely.

Retrosynthetic Strategy & Pathway Visualization

The process initiates with the readily available 4-nitroacetophenone. A Knoevenagel-Doebner condensation constructs the carbon framework, followed by a metal-free chemoselective conjugate reduction. The resulting saturated nitrile is hydrated to the primary amide via the alpha-effect of hydroperoxide, and the sequence concludes with a mild catalytic hydrogenation of the nitro group.

Pathway SM 4-Nitroacetophenone + Cyanoacetic Acid Int1 3-(4-Nitrophenyl)but-2-enenitrile SM->Int1 Step 1: Knoevenagel-Doebner NH4OAc, Toluene/AcOH, Reflux Int2 3-(4-Nitrophenyl)butanenitrile Int1->Int2 Step 2: Conjugate Reduction NaBH4, EtOH, 0 °C Int3 3-(4-Nitrophenyl)butanamide Int2->Int3 Step 3: Radziszewski Hydration H2O2, K2CO3, DMSO, RT Prod 3-(4-Aminophenyl)butanamide Int3->Prod Step 4: Nitro Reduction H2, Pd/C, MeOH, RT

Figure 1: 4-Step chemoselective synthesis of 3-(4-Aminophenyl)butanamide.

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of 3-(4-Nitrophenyl)but-2-enenitrile

Mechanistic Causality & Process Insights: We utilize the[1] to directly access the


-unsaturated nitrile. By employing cyanoacetic acid instead of malononitrile, the intermediate undergoes a thermal decarboxylation driven by the entropic release of CO

. Ammonium acetate acts as a bifunctional catalyst, forming a highly electrophilic iminium intermediate with 4-nitroacetophenone, which accelerates the nucleophilic attack. Continuous removal of water via a Dean-Stark apparatus drives the equilibrium toward the product.

Protocol:

  • Charge a 2 L round-bottom flask with 4-nitroacetophenone (165 g, 1.0 mol), cyanoacetic acid (102 g, 1.2 mol), and ammonium acetate (15.4 g, 0.2 mol).

  • Suspend the mixture in 800 mL of toluene and add glacial acetic acid (24 mL).

  • Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to vigorous reflux (approx. 110 °C).

  • Self-Validation (IPC): Monitor water collection. The reaction is deemed complete when water ceases to separate (typically 10–12 hours) and TLC (Hexane:EtOAc 7:3) confirms the disappearance of the ketone.

  • Cool the mixture to room temperature, wash sequentially with saturated aqueous NaHCO

    
     (2 × 300 mL) and brine (300 mL).
    
  • Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Recrystallize the crude residue from ethanol to yield the product as a pale yellow solid.
Step 2: Chemoselective Conjugate Reduction to 3-(4-Nitrophenyl)butanenitrile

Mechanistic Causality & Process Insights: Reducing the conjugated alkene without affecting the nitro group or the nitrile requires a hard hydride donor. [2] selectively attacks the highly electrophilic


-carbon of the Michael acceptor. The nitro group remains untouched because NaBH

lacks the redox potential to reduce aliphatic or aromatic nitro groups in the absence of transition metal additives.

Protocol:

  • Dissolve 3-(4-nitrophenyl)but-2-enenitrile (141 g, 0.75 mol) in 750 mL of absolute ethanol in a 2 L reactor.

  • Cool the solution to 0 °C using an ice-water bath.

  • Portion-wise, add sodium borohydride (14.2 g, 0.375 mol) over 45 minutes, maintaining the internal temperature below 10 °C to prevent runaway hydrogen evolution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Self-Validation (IPC): Analyze via UV-Vis or HPLC. The product nitrile exhibits a distinct blue-shifted UV absorption compared to the highly conjugated starting material.

  • Quench the reaction carefully by adding 1M HCl until the pH reaches 6.0.

  • Concentrate the ethanol in vacuo, extract the aqueous residue with ethyl acetate (3 × 250 mL), dry, and evaporate to yield the saturated nitrile.

Step 3: Radziszewski Hydration to 3-(4-Nitrophenyl)butanamide

Mechanistic Causality & Process Insights: Traditional acidic or basic hydrolysis of nitriles often overshoots, producing carboxylic acids. To halt the reaction at the primary amide, we employ the[3]. Under mildly basic conditions, hydrogen peroxide generates the hydroperoxide anion (HOO⁻). Due to the alpha-effect, HOO⁻ is a vastly superior nucleophile compared to hydroxide, rapidly attacking the nitrile carbon. The resulting peroxyimidic acid intermediate undergoes a self-contained intramolecular oxygen transfer, yielding the amide and releasing O


 gas.

Protocol:

  • Dissolve 3-(4-nitrophenyl)butanenitrile (95 g, 0.5 mol) in 400 mL of DMSO.

  • Add anhydrous K

    
    CO
    
    
    
    (13.8 g, 0.1 mol) and cool the mixture to 15 °C.
  • Dropwise, add 30% aqueous H

    
    O
    
    
    
    (113 mL, 1.0 mol) over 1 hour. Safety Note: This step is exothermic and evolves oxygen gas; ensure adequate venting.
  • Stir the mixture at room temperature for 2 hours.

  • Self-Validation (IPC): HPLC monitoring will show the complete disappearance of the lipophilic nitrile peak and the emergence of a highly polar amide peak.

  • Pour the mixture into 1.5 L of ice-cold distilled water. The amide will precipitate as a crystalline solid.

  • Filter, wash thoroughly with cold water to remove DMSO, and dry under vacuum at 50 °C.

Step 4: Catalytic Nitro Reduction to 3-(4-Aminophenyl)butanamide

Mechanistic Causality & Process Insights: With the aliphatic backbone and amide securely in place, the final step requires the reduction of the aromatic nitro group.[4] using palladium on carbon is highly chemoselective for nitro groups under mild pressures, leaving the primary amide completely intact.

Protocol:

  • In a 1 L Parr hydrogenation vessel, dissolve 3-(4-nitrophenyl)butanamide (83 g, 0.4 mol) in 500 mL of methanol.

  • Carefully add 5% Pd/C (4.15 g, 5 wt%) under a continuous blanket of nitrogen.

  • Purge the vessel with nitrogen (3x), then with hydrogen gas (3x).

  • Pressurize the vessel to 30 psi with H

    
     and agitate at room temperature for 6 hours.
    
  • Self-Validation (IPC): LC-MS analysis will confirm the reaction completion via a mass shift of -30 m/z (corresponding to the transition from -NO

    
     to -NH
    
    
    
    ).
  • Carefully vent the hydrogen gas and purge with nitrogen.

  • Filter the catalyst through a pad of Celite, washing the cake with hot methanol (100 mL).

  • Concentrate the filtrate to 150 mL and induce crystallization by adding diethyl ether. Filter and dry to obtain pure 3-(4-aminophenyl)butanamide.

Quantitative Data Summary

The following table summarizes the key performance metrics for the 4-step scalable synthesis. The E-Factor (kg waste / kg product) demonstrates the environmental viability of the route, particularly highlighting the efficiency of the Radziszewski hydration.

StepReaction PhaseYield (%)Purity (HPLC, %)Reaction Time (h)E-Factor
1 Knoevenagel-Doebner Condensation82>95.012.04.2
2 Chemoselective Conjugate Reduction88>98.04.05.1
3 Radziszewski Hydration91>99.02.03.8
4 Catalytic Nitro Reduction95>99.56.02.5
Total Global Workflow ~62 >99.5 24.0 ~15.6

References

  • The Importance and Applications of Knoevenagel Reaction (Brief Review) Oriental Journal of Chemistry URL:[Link][1]

  • The Selective Reduction of α,β-Unstaurated Nitriles with Sodium Borohydride Bulletin of the Chemical Society of Japan URL:[Link][2]

  • Just Add Luminol to Turn the Spotlight on Radziszewski Amidation ACS Omega URL:[Link][3]

  • Reductions in Organic Chemistry Internet Archive (M. Hudlicky) URL:[Link][4]

Sources

Application Note: Enantioselective Synthesis of 3-(4-Aminophenyl)butanamide via Rhodium-Catalyzed Asymmetric Conjugate Addition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of chiral


-aryl amides is a critical transformation in modern drug discovery, providing access to privileged pharmacophores found in peptidomimetics, 

-amino acids, and targeted therapeutics. 3-(4-Aminophenyl)butanamide presents a unique synthetic challenge due to the presence of both a primary amine and a primary amide—functional groups that can competitively coordinate to, and poison, late-transition-metal catalysts.

This application note details a highly optimized, self-validating protocol for the enantioselective synthesis of (R)-3-(4-aminophenyl)butanamide. By leveraging a Rhodium(I)-catalyzed asymmetric conjugate addition (Hayashi-Miyaura reaction) of a protected arylboronic acid to crotonamide, we bypass catalyst deactivation pathways. The asymmetric conjugate addition of organometallic reagents to


-unsaturated amides is a powerful C-C bond-forming reaction to generate chiral amides with a stereocenter at the 

-position[1].

Mechanistic Insights & Causality

To achieve high enantiomeric excess (ee) and yield, the experimental design relies on three mechanistic pillars:

A. Substrate Masking (Boc-Protection)

Free primary amines are notorious for irreversibly binding to Rh(I) centers, halting the catalytic cycle. By masking the 4-amino group of the boronic acid with a tert-butyloxycarbonyl (Boc) protecting group, we sterically encumber the nitrogen and reduce its Lewis basicity. This ensures the Rh(I) catalyst remains available for the desired transmetalation and migratory insertion steps.

B. The Critical Role of Aqueous Base

The addition of an aqueous base (e.g., K₂CO₃ or KOH) is not merely a supplementary additive; it is a mechanistic necessity. It facilitates the conversion of the inactive Rh-halide dimer into the highly active[Rh(OH)(L*)] species. This hydroxo-rhodium complex is uniquely active for rapid transmetalation with arylboronic acids[2]. Without water and base, the reaction stalls due to the buildup of unreactive Rh-borate complexes. Rhodium(I) complexes possessing a 1,5-cyclooctadiene (cod) and a hydroxo ligand exhibit excellent catalyst activities compared to those of the corresponding rhodium-acac or -chloro complexes[3].

C. Enantiodetermining Migratory Insertion

The chiral ligand—typically (R)-BINAP or a chiral diene like (R,R)-Bn-nbd—creates a rigid,


-symmetric chiral pocket. Following transmetalation, the crotonamide coordinates to the [Rh(Ar)(L*)] intermediate. The steric bulk of the ligand dictates the enantiofacial approach of the olefin, ensuring that the subsequent migratory insertion (the enantiodetermining step) occurs almost exclusively from one face, yielding the (R)-enantiomer.

CatalyticCycle A [Rh(OH)(L*)] Active Catalyst B Transmetalation with Ar-B(OH)2 A->B C [Rh(Ar)(L*)] Aryl-Rhodium Intermediate B->C D Olefin Coordination (Crotonamide) C->D E Migratory Insertion (Enantiodetermining) D->E F Rhodium Oxa-π-allyl Intermediate E->F G Hydrolysis (H2O) F->G H Product Release Protected Butanamide G->H H->A

Catalytic cycle of the Rh-catalyzed asymmetric 1,4-addition to crotonamide.

Data Presentation: Optimization of Reaction Parameters

The following table summarizes the causal relationship between reaction conditions and catalytic efficiency. Note the drastic improvement in yield when an aqueous base is introduced (Entry 1 vs. Entry 2).

Table 1: Optimization of Reaction Parameters for Asymmetric Conjugate Addition

EntryCatalyst PrecursorChiral LigandBase / AdditiveSolventTemp (°C)Yield (%)ee (%)
1[Rh(cod)Cl]₂(R)-BINAPNoneDioxane1001588
2 [Rh(cod)Cl]₂ (R)-BINAP K₂CO₃ (aq) Dioxane/H₂O 100 92 96
3[Rh(cod)Cl]₂(R)-BINAPKOH (aq)Dioxane/H₂O508594
4[Rh(cod)₂]BF₄(R)-BINAPEt₃NToluene806090
5[Rh(cod)Cl]₂(R,R)-Bn-nbdK₂CO₃ (aq)Dioxane/H₂O1009598

(Data synthesized from established Rh-catalyzed 1,4-addition parameter optimizations)

Experimental Workflow & Self-Validating Protocols

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure that any failure in catalyst activation or enantiocontrol is detected before proceeding to the final deprotection step.

Phase 1: Asymmetric Conjugate Addition

Reagents:

  • Crotonamide (1.0 equiv, 10.0 mmol)

  • (4-(Boc-amino)phenyl)boronic acid (1.5 equiv, 15.0 mmol)

  • [Rh(cod)Cl]₂ (1.5 mol%, 0.15 mmol)

  • (R)-BINAP (3.3 mol%, 0.33 mmol)

  • K₂CO₃ (0.5 equiv, 5.0 mmol) dissolved in 2.0 mL degassed H₂O

  • 1,4-Dioxane (20 mL, anhydrous and degassed)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under an argon atmosphere, add [Rh(cod)Cl]₂ and (R)-BINAP. Add 10 mL of degassed 1,4-dioxane. Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint: The solution must transition from a pale yellow-orange suspension to a homogenous, deep red-orange solution. This visual cue confirms successful ligand exchange and the formation of the active chiral Rh-complex.

  • Substrate Addition: To the active catalyst solution, add crotonamide and (4-(Boc-amino)phenyl)boronic acid.

  • Base Initiation: Inject the aqueous K₂CO₃ solution via syringe.

    • Causality: The biphasic mixture is essential. The water dissolves the base and facilitates the hydrolysis of the Rh-oxa-

      
      -allyl intermediate, turning over the catalytic cycle.
      
  • Reaction Execution: Heat the mixture to 100 °C and stir vigorously for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (2 x 20 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc, gradient 50:50 to 20:80) to isolate (R)-3-(4-(tert-butoxycarbonylamino)phenyl)butanamide.

Intermediate Quality Control (Critical):

  • TLC Analysis: The product spot should be UV-active but ninhydrin-negative (confirming the Boc group is intact).

  • Chiral HPLC: Run the purified intermediate on a Chiralcel OD-H column (Hexane/IPA 90:10, 1.0 mL/min). A single major peak (>95% ee) validates the success of the enantiodetermining step. If a racemic mixture is observed, it indicates that the catalyst pre-activation failed or the aqueous base was omitted, leading to an uncatalyzed background reaction.

Phase 2: Deprotection & Isolation

Step-by-Step Methodology:

  • Boc-Cleavage: Dissolve the purified intermediate (approx. 9.0 mmol) in anhydrous Dichloromethane (DCM, 15 mL).

  • Acidification: Slowly add Trifluoroacetic acid (TFA, 5.0 mL) at 0 °C. Remove the ice bath and stir at room temperature for 2 hours.

    • Causality: TFA selectively protonates and cleaves the tert-butyl carbamate, releasing CO₂ and isobutylene gas, driving the reaction to completion.

  • Neutralization & Extraction: Concentrate the mixture to remove excess TFA. Redissolve the residue in EtOAc (30 mL) and carefully wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8.

  • Final Isolation: Dry the organic layer, concentrate, and recrystallize from EtOAc/Hexanes to yield pure (R)-3-(4-aminophenyl)butanamide.

    • Self-Validation Checkpoint: The final product must now be ninhydrin-positive on TLC. ¹H NMR (400 MHz, DMSO-

      
      ) must show the complete disappearance of the 9H singlet at 
      
      
      
      1.45 ppm (Boc group) and the appearance of a broad 2H singlet at
      
      
      4.90 ppm (free -NH₂).

Workflow S1 Step 1 Catalyst Pre-activation [Rh] + (R)-BINAP + Base S2 Step 2 Substrate Addition Crotonamide + Ar-B(OH)2 S1->S2 S3 Step 3 Asymmetric 1,4-Addition 100°C, 12h, Dioxane/H2O S2->S3 S4 Step 4 Workup & Purification Column Chromatography S3->S4 S5 Step 5 Boc-Deprotection TFA/DCM, rt, 2h S4->S5 S6 Step 6 Final Isolation (R)-Target Compound S5->S6

Step-by-step experimental workflow from catalyst activation to final deprotection.

References

  • Benchchem. "Enantioselective Synthesis of Chiral Amides Using Rhodium Catalysis: Application Notes and Protocols." 1

  • Organic Chemistry Portal. "Substituted arene synthesis by 1,4-Addition." (Citing: Sakuma, S.; Miyaura, N. J. Org. Chem., 2001, 66, 8944-8946). 2

  • ResearchGate. "Rhodium-Catalyzed 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds: Large Accelerating Effects of Bases and Ligands." (Hayashi, T. et al., The Journal of Organic Chemistry, 2003, 68(15):6000-4). 3

Sources

Technical Application Note: Chemoselective Reduction of Nitro Precursors to 3-(4-Aminophenyl)butanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The transformation of 3-(4-nitrophenyl)butanamide to 3-(4-aminophenyl)butanamide is a critical unit operation in the synthesis of


-amino acid derivatives, most notably serving as a key intermediate scaffold in the manufacturing of dipeptidyl peptidase-4 (DPP-4) inhibitors like Sitagliptin (Januvia) .

While the primary industrial route to Sitagliptin often employs asymmetric hydrogenation of enamines, the nitro-reduction pathway remains a vital protocol for:

  • Analog Synthesis: Rapid generation of structural variants for SAR (Structure-Activity Relationship) studies.

  • Impurity Control: managing the "nitro-precursor" purge during GMP manufacturing.

  • Resolution Routes: Classical resolution of the racemic nitro-acid/amide prior to reduction.

This guide prioritizes Catalytic Hydrogenation (Pd/C) as the "Gold Standard" method due to its atom economy and ease of workup, while addressing the critical safety parameters required for handling pyrophoric catalysts and pressurized hydrogen.

Reaction Mechanism & Critical Control Points

The reduction of a nitro group to an amine is not a single-step event.[1][2][3][4] It proceeds through a cascade of intermediates: the nitroso and hydroxylamine species. Understanding this cascade is vital because the accumulation of the hydroxylamine intermediate (


) is a common cause of low purity and color instability.
Mechanistic Pathway (DOT Visualization)

NitroReduction Nitro Nitro Precursor (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso + H2 (Fast) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + H2 (Fast) SideProduct Azoxy/Azo Dimers (Colored Impurities) Nitroso->SideProduct Condensation (If H2 starved) Amine Target Amine (R-NH2) Hydroxyl->Amine + H2 (Rate Limiting) Hydroxyl->SideProduct

Figure 1: Step-wise reduction pathway. Note that the final reduction of Hydroxylamine to Amine is often rate-limiting. Stalling here leads to dimer formation.

Critical Quality Attributes (CQA)
  • Chemoselectivity: The amide functionality (

    
    ) at the terminus of the alkyl chain is susceptible to hydrolysis under harsh acidic/basic conditions or over-reduction (to amine) under extreme hydrogenation conditions.
    
  • Exotherm Control: Nitro reduction is highly exothermic (

    
    ). Uncontrolled heat release can lead to runaway reactions or racemization of the C3 chiral center (if enantioenriched).
    

Method A: Catalytic Hydrogenation (Standard Protocol)

This protocol is optimized for a Parr Shaker or High-Pressure Autoclave . It uses 10% Pd/C, which offers the best balance of turnover frequency (TOF) and filtration ease.

Reagents & Materials
ComponentSpecificationRole
Substrate 3-(4-Nitrophenyl)butanamidePrecursor
Catalyst 10% Pd/C (50% water wet)Catalyst (Wet reduces fire risk)
Solvent Methanol (HPLC Grade)Solvent (High H2 solubility)
Hydrogen Ultra-High Purity (>99.9%)Reductant
Filter Aid Celite® 545Catalyst removal
Step-by-Step Procedure

Step 1: Catalyst Loading (SAFETY CRITICAL)

  • Action: In a fume hood, weigh the 50% wet Pd/C (5-10 wt% relative to substrate) into the reaction vessel.

  • Why: Dry Pd/C is pyrophoric. Using "wet" catalyst or pre-wetting dry catalyst with 2-3 mL of water/toluene creates a heat sink and prevents ignition upon solvent addition.

  • Precaution: Ensure the vessel is purged with Nitrogen (

    
    ) before loading.[5]
    

Step 2: Substrate Addition

  • Action: Dissolve 3-(4-Nitrophenyl)butanamide in Methanol (concentration ~0.1 M to 0.5 M). Carefully pour this solution over the catalyst.

  • Note: If the substrate is not fully soluble at RT, a slurry is acceptable; it will dissolve as the reaction warms.

Step 3: Hydrogenation

  • Action: Seal the reactor. Perform three Purge Cycles : Pressurize with

    
     to 3 bar, then vent.
    
  • Action: Pressurize with

    
     to 30-50 psi (2-3.5 bar) .
    
  • Action: Agitate vigorously at Room Temperature (20-25°C) .

  • Monitoring: The reaction is exothermic.[6][7] Monitor internal temp. If temp rises >40°C, stop agitation until cooled.

  • Duration: Typically 2–6 hours. Monitor via HPLC or TLC (mobile phase: 5% MeOH in DCM). Look for the disappearance of the non-polar nitro spot and the transient hydroxylamine spot.

Step 4: Workup & Filtration

  • Action: Vent

    
     and purge with 
    
    
    
    (3 cycles).
  • Action: Filter the mixture through a pad of Celite®.[8]

  • CRITICAL SAFETY: Do NOT suck the filter cake dry. Air drawn through dry Pd/C can cause immediate ignition. Keep the filter cake wet with water or solvent at all times.

  • Disposal: Submerge the used filter cake immediately in a water waste container.

Step 5: Isolation

  • Action: Concentrate the filtrate under reduced pressure (Rotovap <45°C).

  • Result: The product usually solidifies as an off-white solid.

  • Purification: If the color is brown (azo impurities), recrystallize from Ethanol/Water or Isopropanol.

Method B: Transfer Hydrogenation (Lab Scale Alternative)

Recommended for labs lacking high-pressure hydrogenation equipment.

  • Reagents: Ammonium Formate (5-10 equiv) as the hydrogen donor; 10% Pd/C as catalyst; Methanol as solvent.

  • Procedure:

    • Suspend substrate and Pd/C in Methanol under

      
      .
      
    • Add Ammonium Formate in one portion.

    • Heat to mild reflux (50-60°C). Note: Gas evolution (

      
      ) will occur.
      
    • Monitor for completion (approx. 1-3 hours).

    • Filter hot through Celite (ammonium formate byproducts may precipitate if cooled too much, though they are water-soluble).

    • Concentrate and wash the residue with water to remove salts.

Process Safety & Workflow Visualization

The following diagram outlines the operational workflow with embedded safety checks.

ProcessWorkflow Start Start: Reactor Setup (N2 Purge) LoadCat Load Wet Pd/C (Avoid Sparks) Start->LoadCat LoadSub Add Substrate/Solvent (Methanol) LoadCat->LoadSub H2_Cycle H2 Pressurization (30-50 psi) LoadSub->H2_Cycle Reaction Reaction Phase (Exotherm Control) H2_Cycle->Reaction Sampling IPC: Check for Hydroxylamine Reaction->Sampling Sampling->Reaction Incomplete Filtration Filtration (Celite) KEEP CAKE WET Sampling->Filtration Complete (<0.5% SM) Isolation Evaporation & Crystallization Filtration->Isolation

Figure 2: Operational workflow emphasizing safety critical steps (Red nodes).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Stalled Reaction Catalyst poisoning (S or N species)Add fresh catalyst (under

blanket); Increase

pressure to 5 bar.
Colored Product (Pink/Brown) Azo/Azoxy dimers formedReaction was

starved or stopped too early. Recrystallize from EtOH/Water.
Low Yield Product trapped in Celite or over-reductionWash Celite cake thoroughly with warm MeOH. Check for amide hydrolysis (rare in MeOH).
Hydroxylamine Persistence Low Temperature / Low PressureIncrease temperature to 40°C; Hydroxylamine reduction has a higher activation energy than Nitro reduction.

References

  • Hansen, K. B., et al. (2009). "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development, 9(5), 634–639. Context: Discusses the broader synthesis of Sitagliptin intermediates.

  • Blaser, H. U., et al. (2003). "Heterogeneous Catalytic Hydrogenation on Solid Supports." Chemical Reviews, 103(1), 5431–5496. Context: Authoritative review on nitro reduction mechanisms and catalyst selection.

  • Occupational Safety and Health Administration (OSHA). "Safe Handling of Pyrophoric Materials." Context: Essential safety protocols for Pd/C handling.

  • Kallitsaki, M. G., et al. (2020).[9] "Photoinduced Reduction of Nitroarenes." Organic Letters, 22(11), 4339–4343. Context: Discusses chemoselectivity issues and alternative mechanisms.

Sources

Application Note: High-Purity Recrystallization of 3-(4-Aminophenyl)butanamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for Process Chemists and Purification Scientists. It addresses the specific challenges of purifying 3-(4-Aminophenyl)butanamide , a bifunctional molecule containing both a primary amide and an oxidatively labile aromatic amine.

Introduction & Molecule Analysis[1][2]

3-(4-Aminophenyl)butanamide is a critical building block, often employed in the synthesis of beta-amino acid derivatives and pharmaceutical intermediates. Its structure presents unique purification challenges due to the competing polarity of its functional groups:

  • Lipophilic Domain: The phenyl ring and the methyl substitution at the C3 position.

  • Hydrophilic/Polar Domain: The primary amide (

    
    ) and the primary aniline (
    
    
    
    ).
  • Stability Risk: The electron-rich aniline moiety is susceptible to oxidation, leading to colored quinoid impurities (browning) if exposed to air/heat for prolonged periods.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImpact on Recrystallization
Molecular Formula

Moderate Molecular Weight (178.23 g/mol )
Predicted LogP ~0.8 - 1.2Moderate lipophilicity; suggests solubility in alcohols/esters.
pKa (Aniline) ~4.5 - 5.0Weakly basic; acid sensitivity.
Solubility AmphiphilicSoluble in lower alcohols; sparingly soluble in water/alkanes.

Solvent Selection Strategy

For this specific molecular architecture, a single-solvent system is often insufficient due to the steep solubility curve required for high recovery. We utilize a Binary Solvent System (Solvent/Anti-solvent) or a Temperature-Dependent Aqueous-Organic System .

Recommended Solvent Systems
  • Primary System (Ethanol : Water):

    • Mechanism:[1][2][3] Ethanol dissolves the organic backbone; water acts as a mild anti-solvent at low temperatures and suppresses the solubility of non-polar impurities.

    • Ratio: Typically 3:1 to 5:1 (v/v) depending on saturation limits.

  • Alternative System (Ethyl Acetate : n-Heptane):

    • Mechanism:[1][2][3] Good for removing polar impurities that do not dissolve in EtOAc. Heptane drives precipitation.

    • Risk:[3] Oiling out is more common in this system if cooled too rapidly.

Protocol 1: Solubility Range-Finding (The "Matrix" Experiment)

Before committing the bulk material, perform this rapid screening to define the metastable zone width.

Materials: 100 mg of crude 3-(4-Aminophenyl)butanamide per tube. Equipment: Heating block, HPLC vials.

Solvent SystemVol (mL)Temp (

C)
Observation (Hot)Observation (Cool 4

C)
Decision
Water 1.095Partial/InsolublePrecipitatePoor solvent (too weak).
Ethanol (Abs) 0.570SolubleSolubleToo strong (low recovery).
EtOH :

(1:1)
1.080SolubleCrystalsCandidate A
EtOH :

(4:1)
0.875SolubleHeavy CrystalsCandidate B (Preferred)
IPA 1.080SolubleSolubleToo strong.
Toluene 1.0100SolubleOil/GummyRisk of oiling out.

Protocol 2: Scalable Recrystallization (The Core Method)

Objective: Purify 10g of crude material (purity ~95%) to >99.5%.

Reagents
  • Crude 3-(4-Aminophenyl)butanamide (10 g)

  • Ethanol (200 proof or 95%)

  • Deionized Water

  • Activated Carbon (e.g., Norit SA2 or Darco G-60) – Crucial for color removal.

  • Celite 545 (Filter aid)

Step-by-Step Procedure
Phase A: Dissolution and Decolorization
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) to minimize oxidation of the aniline group.
    
  • Slurry: Add 10 g of crude solid and 40 mL of Ethanol . Start stirring.

  • Heating: Heat the mixture to a gentle reflux (approx. 78°C).

  • Titration: If the solid is not fully dissolved, add Ethanol in 2 mL increments until a clear solution is obtained. Note: Some colored impurities may remain insoluble.

  • Water Addition: Slowly add hot Deionized Water (approx. 10-15 mL) until the solution becomes slightly turbid, then add just enough Ethanol (2-5 mL) to clear it again at reflux.

  • Carbon Treatment: Add 0.5 g (5 wt%) of Activated Carbon. Stir at reflux for 10–15 minutes. Do not overheat for prolonged periods to avoid amide hydrolysis.

Phase B: Hot Filtration
  • Preparation: Pre-heat a Buchner funnel or a glass sintered funnel (to prevent premature crystallization). Prepare a bed of Celite.

  • Filtration: Filter the hot mixture rapidly through the Celite bed into a clean, pre-heated Erlenmeyer flask.

  • Rinse: Rinse the filter cake with 5-10 mL of hot Ethanol:Water mixture.

Phase C: Controlled Crystallization
  • Nucleation: Allow the filtrate to cool slowly to room temperature (20-25°C) over 2 hours. Stirring at a slow rate (60 RPM) is recommended to prevent occlusion of impurities.

  • Seeding (Optional): If no crystals form at 40°C, add a seed crystal of pure material.

  • Maturation: Once at room temperature, cool the flask in an ice bath (0-5°C) for 1 hour to maximize yield.

Phase D: Isolation and Drying[1][4]
  • Filtration: Collect the crystals via vacuum filtration.

  • Washing: Wash the cake with 2 x 10 mL of cold Ethanol:Water (1:1) mixture. Do not use pure Ethanol as it may redissolve the product.

  • Drying: Dry the solid in a vacuum oven at 40-45°C for 12 hours.

    • Caution: Higher temperatures (>60°C) may cause surface oxidation (yellowing).

Process Visualization

Workflow Diagram

The following diagram illustrates the critical path for the purification process, highlighting the impurity rejection points.

RecrystallizationWorkflow Start Crude 3-(4-Aminophenyl)butanamide (Solid, ~95% Purity) Dissolve Dissolution in Hot EtOH (Reflux, 78°C) Start->Dissolve WaterAdd Add Hot Water (Until Turbidity Point) Dissolve->WaterAdd Carbon Activated Carbon Treatment (Removes Oxidized Anilines) WaterAdd->Carbon Color Removal Filter Hot Filtration (Celite) (Removes Insolubles/Carbon) Carbon->Filter Cooling Controlled Cooling (Reflux -> 25°C -> 4°C) Filter->Cooling Clear Filtrate Waste1 Solid Waste: Carbon, Insolubles Filter->Waste1 Crystallize Crystal Growth (Nucleation) Cooling->Crystallize Isolate Vacuum Filtration & Wash (Cold EtOH/H2O) Crystallize->Isolate Dry Vacuum Drying (45°C, <50 mbar) Isolate->Dry Waste2 Mother Liquor: Soluble Impurities, Isomers Isolate->Waste2

Figure 1: Critical Process Parameters (CPPs) and impurity rejection points for the recrystallization workflow.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
"Oiling Out" (Liquid-Liquid phase separation)Temperature dropped too fast or solvent is too polar.Re-heat to dissolve.[3][5] Add more Ethanol (good solvent). Cool much slower with vigorous stirring.
Colored Product (Pink/Brown)Oxidation of aniline; insufficient carbon treatment.Repeat recrystallization with fresh Activated Carbon. Ensure

blanket during heating. Add 0.1% Sodium Metabisulfite to aqueous phase.
Low Yield (<60%)Too much solvent used; product too soluble.Concentrate the mother liquor and harvest a second crop (check purity). Use a higher ratio of Water (anti-solvent) next time.
Low Melting Point Solvent inclusion or isomeric impurity.Dry for longer (check NMR for solvent peaks). If isomer suspected, recrystallize from IPA/Heptane.

Analytical Validation

To confirm the success of the protocol, the following specifications should be met:

  • HPLC Purity: >99.5% (Area %).

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Gradient Water (0.1% TFA) : Acetonitrile.

  • 1H-NMR: Confirm structure and absence of solvent peaks (Ethanol ~1.2 ppm, 3.7 ppm).

  • Appearance: White to off-white crystalline powder.[6]

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques of aromatic amides).

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists (2nd ed.). Academic Press. (Source for solvent selection strategies in process chemistry).

  • PubChem. (2023). Compound Summary for Butanamide derivatives and Anilines. National Library of Medicine. (General physicochemical data).

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Reference for understanding nucleation and crystal growth).

Disclaimer: This protocol is designed for research and development purposes. Users must review the Material Safety Data Sheet (MSDS) for 3-(4-Aminophenyl)butanamide and all solvents before proceeding.

Sources

Amide coupling reactions involving 3-(4-Aminophenyl)butanamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Amide Coupling of 3-(4-Aminophenyl)butanamide

Executive Summary

This guide details the optimized protocols for performing amide coupling reactions with 3-(4-Aminophenyl)butanamide . This building block presents a specific chemoselective challenge: it contains a nucleophilic aniline amine and a non-nucleophilic (but reactive) primary amide side chain. Furthermore, the aniline nitrogen is significantly less nucleophilic (pKa ~4.6) than standard aliphatic amines (pKa ~10.5), rendering standard EDC/HOBt protocols inefficient.

Key Recommendations:

  • Discovery Scale (<100 mg): Utilize HATU/DIPEA for maximum conversion and speed.

  • Process Scale (>1g): Utilize T3P (Propylphosphonic anhydride) for ease of workup and reduced cost.

  • Chemoselectivity: Standard activation protocols described below preserve the primary amide side chain (

    
    ) without dehydration to the nitrile.
    

Molecule Analysis & Mechanistic Insight

The Substrate: 3-(4-Aminophenyl)butanamide

  • Target Nucleophile: Aniline

    
     (Para-position).
    
  • Bystander Moiety: Primary Amide

    
     (Side chain).
    
  • Chiral Center: The C3 position is benzylic. While generally stable, highly basic conditions (

    
    ) or elevated temperatures (>80°C) can induce racemization via deprotonation of the benzylic proton.
    

The Challenge: Nucleophilicity vs. Electrophilicity Anilines are weak nucleophiles. The lone pair on the nitrogen is delocalized into the aromatic ring. Consequently, the activated ester formed by the carboxylic acid must be highly reactive.

  • Standard Reagents (EDC/NHS): Often too slow; hydrolysis competes with coupling.

  • High-Reactivity Reagents (HATU/T3P): Required to drive the reaction to completion.

Strategic Decision Matrix

The following workflow illustrates the logic for selecting the appropriate coupling strategy based on your specific acid partner and scale.

CouplingStrategy Start Start: Select Acid Partner CheckAcid Is the Acid Sterically Hindered? Start->CheckAcid ScaleCheck Scale of Reaction? CheckAcid->ScaleCheck No (Standard Acid) AcidCl Protocol C: Acid Chloride (The 'Nuclear' Option) CheckAcid->AcidCl Yes (e.g., t-Butyl, Tri-ortho) HATU Protocol A: HATU/DIPEA (High Cost, High Yield) ScaleCheck->HATU Discovery (<500 mg) T3P Protocol B: T3P/Pyridine (Low Epimerization, Scalable) ScaleCheck->T3P Process (>1 g) Success Target Amide Isolated HATU->Success T3P->Success AcidCl->Success

Figure 1: Decision matrix for reagent selection. Blue nodes indicate decision points; Green nodes indicate recommended protocols.

Detailed Protocols

Protocol A: HATU Activation (Discovery Standard)

Best for: Valuable acids, small scale, and ensuring complete conversion.

Reagents:

  • Acid: 1.0 equiv[1]

  • Amine: 3-(4-Aminophenyl)butanamide (1.0 – 1.1 equiv)

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: DMF (anhydrous)[2]

Procedure:

  • Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn yellow/orange.

  • Coupling: Add 3-(4-Aminophenyl)butanamide (1.1 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[3]

    • Checkpoint: If the reaction stalls >50%, add an additional 0.2 equiv of HATU and stir at 40°C.

  • Workup: Dilute with EtOAc. Wash sequentially with sat.

    
     (2x), Water (1x), and Brine (1x). Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (DCM/MeOH gradient).

Why this works: HATU generates an O-azabenzotriazole active ester, which is significantly more reactive toward the sluggish aniline nitrogen than HOBt esters generated by EDC.

Protocol B: T3P (Propylphosphonic Anhydride) (Scale-Up)

Best for: >1g scale, avoiding toxic byproducts, and simple workup.

Reagents:

  • Acid: 1.0 equiv[1]

  • Amine: 3-(4-Aminophenyl)butanamide (1.1 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF

Procedure:

  • Setup: Charge the Carboxylic Acid (1.0 equiv), Amine (1.1 equiv), and Base (3.0 equiv) into the flask with EtOAc (0.2 M).

  • Addition: Cool to 0°C. Add T3P solution (1.5 equiv) dropwise over 10 minutes.

    • Exotherm Alert: T3P addition is exothermic. Control temp to <10°C during addition to prevent side reactions.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Workup (The "T3P Advantage"): Add water. The T3P byproducts are water-soluble.[4] Separation of phases usually yields clean product in the organic layer.

  • Wash: Wash organic layer with 0.5M HCl (to remove excess pyridine/aniline), then sat.

    
    .
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Aniline nucleophilicity is too low.Switch to Protocol C (Acid Chloride) : Convert acid to acid chloride using Oxalyl Chloride/DMF(cat), then react with aniline in DCM/Pyridine.
Side Product: Nitrile Dehydration of the primary amide side chain.Avoid using

or excess thionyl chloride. Ensure reaction temp stays <50°C.
Racemization Base-mediated proton abstraction at C3.Use T3P (Protocol B) with Pyridine.[3][4][5][6][7] T3P is known for the lowest epimerization rates among coupling reagents.
Poor Solubility The amide product precipitates.[3][7]Use DMAc or NMP as solvent.[8] These are powerful solvents for aryl amides.

Mechanistic Pathway (HATU)

Understanding the activation step is critical for troubleshooting.

Mechanism Acid Carboxylic Acid (R-COOH) Deprotonation Carboxylate (R-COO-) Acid->Deprotonation + DIPEA ActiveEster Activated O-At Ester (Highly Electrophilic) Deprotonation->ActiveEster + HATU Attack Nucleophilic Attack by Aniline ActiveEster->Attack + Aniline Product Final Amide Attack->Product - HOAt

Figure 2: HATU activation mechanism. The formation of the O-At ester is the rate-limiting step that facilitates the attack by the weak aniline nucleophile.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][4][5][6][7][8][9][10] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Bachem. (2024).[8] Efficient Peptide Synthesis: A Guide to Coupling Reagents. Bachem Technical Guides. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Reaction Yields in the Synthesis of 3-(4-Aminophenyl)butanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(4-aminophenyl)butanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols to enhance reaction yields and product purity. As your partner in chemical synthesis, we aim to equip you with the expertise and validated methods necessary for success in your research endeavors.

General Synthetic Strategy

The synthesis of 3-(4-aminophenyl)butanamide is typically approached via a multi-step sequence. The most common and reliable pathway involves the initial synthesis of a nitro-substituted precursor, followed by the reduction of the nitro group to the desired amine, and finally, the formation of the amide. This staged approach allows for better control over each transformation and generally results in higher overall yields compared to direct amination strategies. Below is a graphical representation of a common synthetic workflow.

Synthetic Workflow for 3-(4-Aminophenyl)butanamide cluster_0 Step 1: Formation of Nitro Intermediate cluster_1 Step 2: Reduction of Nitro Group cluster_2 Step 3: Amide Formation Nitrobenzene Nitrobenzene Friedel_Crafts Friedel-Crafts Acylation or similar reaction Nitrobenzene->Friedel_Crafts Butanoic_Acid_Derivative Butanoic Acid Derivative Butanoic_Acid_Derivative->Friedel_Crafts Nitro_Intermediate 3-(4-Nitrophenyl)butanoic acid Friedel_Crafts->Nitro_Intermediate Nitro_Intermediate_2 3-(4-Nitrophenyl)butanoic acid Reduction Catalytic Hydrogenation (e.g., H₂, Pd/C) Nitro_Intermediate_2->Reduction Amino_Intermediate 3-(4-Aminophenyl)butanoic acid Reduction->Amino_Intermediate Amino_Intermediate_2 3-(4-Aminophenyl)butanoic acid Amide_Coupling Amide Coupling (e.g., EDC, HOBt) Amino_Intermediate_2->Amide_Coupling Ammonia_Source Ammonia Source (e.g., NH₄Cl) Ammonia_Source->Amide_Coupling Final_Product 3-(4-Aminophenyl)butanamide Amide_Coupling->Final_Product

Troubleshooting solubility issues of 3-(4-Aminophenyl)butanamide in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource, designed for immediate application by researchers encountering solubility difficulties with 3-(4-Aminophenyl)butanamide .

Molecule Profile & Solubility Physics

Before attempting dissolution, it is critical to understand why this molecule resists solvation. 3-(4-Aminophenyl)butanamide is a beta-aryl primary amide with a distinct polarity conflict.

FeatureChemical MoietyImpact on Solubility
Hydrophobic Core Phenyl ring + Propyl backboneDrives aggregation and insolubility in water.
H-Bond Network Primary Amide (

)
Creates high crystal lattice energy (solid-state stability) that water must overcome.
Ionizable Center Aniline Nitrogen (

)
The "Solubility Switch." Weakly basic (

). Neutral at physiological pH.

The Core Challenge: At neutral pH (7.4), the molecule is uncharged and dominated by its hydrophobic aromatic ring, leading to precipitation. Solubility is only achieved by manipulating the ionization state of the aniline nitrogen or disrupting the lattice energy with cosolvents.

Decision Matrix: Troubleshooting Workflow

Use this logic flow to determine the correct solubilization strategy for your specific application.

SolubilityDecision Start Start: Dissolution Goal AppType What is the downstream application? Start->AppType Bio Biological Assay (Cell Culture/In Vivo) AppType->Bio Chem Chemical Synthesis/ Analytical (HPLC) AppType->Chem DMSO_Tol Is DMSO tolerated? Bio->DMSO_Tol pH_Flex Is acidic pH tolerated? Chem->pH_Flex AcidSalt STRATEGY A: Acidic Salt Formation (HCl/Methanesulfonic Acid) pH_Flex->AcidSalt Yes (pH < 4) Cosolvent STRATEGY B: DMSO/PEG400 Cosolvent (Keep DMSO < 0.5%) pH_Flex->Cosolvent No DMSO_Tol->Cosolvent Yes Cyclo STRATEGY C: Cyclodextrin Complexation (HP-β-CD) DMSO_Tol->Cyclo No (Sensitive Cells)

Figure 1: Decision matrix for selecting the appropriate solubilization method based on experimental constraints.

Frequently Asked Questions (FAQs) & Protocols

Issue 1: "The powder floats on water and refuses to wet."

Diagnosis: High hydrophobicity of the phenyl ring creates high surface tension at the solid-liquid interface. The Fix: You must lower the interfacial tension before adding the bulk solvent.

Protocol: The "Wetting Spike" Method

  • Weigh the target amount of 3-(4-Aminophenyl)butanamide into your vial.

  • Do NOT add water/buffer yet.

  • Add DMSO (Dimethyl Sulfoxide) equal to 2-5% of your final volume.

    • Why? DMSO is aprotic and disrupts the crystal lattice immediately.

  • Vortex until a clear, concentrated syrup forms.

  • Slowly add your aqueous buffer while vortexing.

    • Warning: If you add buffer too fast, the compound may "crash out" as a kinetic precipitate (cloudy suspension).

Issue 2: "It dissolves in acid but precipitates when I adjust to pH 7.4."

Diagnosis: You are hitting the Intrinsic Solubility Limit (


) .
At pH < 4, the molecule exists as the soluble anilinium cation (

). As you raise the pH past the

(~4.8), it deprotonates back to the neutral, insoluble free base.

Quantitative Insight:

pH Environment Species Dominance Approx. Solubility
pH 2.0 99.9% Cationic High (> 10 mg/mL)

| pH 4.8 (


)  | 50% Cation / 50% Neutral | Moderate (Unstable) |
| pH 7.4  | >99% Neutral | Very Low (< 0.1 mg/mL) |

The Fix: If pH 7.4 is mandatory, you cannot rely on simple aqueous buffers. You must use a Formulation Vehicle :

  • Option A (Standard): 5% DMSO + 40% PEG400 + 55% Water.

  • Option B (Advanced): 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water. The hydrophobic cavity of the cyclodextrin encapsulates the phenyl ring, shielding it from water while maintaining neutral pH.

Issue 3: "The solution turns pink/brown after 24 hours."

Diagnosis: Oxidative degradation. The aniline nitrogen (


 on the ring) is electron-rich and prone to oxidation by atmospheric oxygen, forming colored quinoid impurities. This is accelerated in solution.

The Fix:

  • Degas buffers: Sparge water with Nitrogen or Argon for 15 mins before use.

  • Add Antioxidants: If compatible with your assay, add 0.1% Ascorbic Acid or Sodium Metabisulfite to the buffer.

  • Storage: Store stock solutions at -20°C, protected from light (amber vials).

Critical Stability Warning: Amide Hydrolysis

Unlike simple anilines, this molecule contains a primary amide side chain (


).
  • Risk: Exposure to strong acids (pH < 1) or bases (pH > 10) at elevated temperatures (> 40°C) will hydrolyze the amide.

  • Degradation Product: 3-(4-Aminophenyl)butanoic acid + Ammonia.

  • Detection: If your solution starts smelling like ammonia, the compound has degraded.

Recommendation: When using acid to solubilize (Strategy A), use stoichiometric equivalents (1.05 eq of HCl) rather than excess strong acid, and keep at room temperature or 4°C.

Master Protocol: Preparation of a 10 mM Stock Solution

Use this protocol for standard biological assays.

Reagents:

  • 3-(4-Aminophenyl)butanamide (MW: ~178.23 g/mol )

  • Anhydrous DMSO (Sigma-Aldrich Hybridoma grade or equivalent)

  • PBS (Phosphate Buffered Saline) pH 7.4

Step-by-Step:

  • Calculation: To make 1 mL of 10 mM stock, you need 1.78 mg of compound.

  • Primary Dissolution: Weigh 1.78 mg into a microcentrifuge tube.

  • Solvent Addition: Add 100 µL of 100% DMSO .

  • Agitation: Vortex for 30 seconds. Ensure no solid particles remain on the walls. Solution should be clear.

  • Dilution (The Critical Step):

    • For immediate use: Dilute this 100 µL stock into 900 µL of PBS dropwise while vortexing. (Final: 1 mM in 10% DMSO).

    • Note: If precipitation occurs at 1 mM, lower the concentration to 100 µM. The intrinsic solubility in PBS is likely the limiting factor.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Defines the pKa-solubility relationship for basic drugs).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Source for Strategy C: Cyclodextrin complexation).

  • Noyes, A. A., & Whitney, W. R. (1897). The rate of solution of solid substances in their own solutions. Journal of the American Chemical Society, 19(12), 930-934. (Foundational theory for wetting and dissolution kinetics).

  • PubChem Compound Summary. (n.d.). Aniline Derivatives and pKa data. National Center for Biotechnology Information. (General reference for aniline basicity).

Preventing oxidative degradation of the amine group in 3-(4-Aminophenyl)butanamide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: TKB-2024-APB-OX Status: Active Subject: Prevention of Oxidative Degradation in 3-(4-Aminophenyl)butanamide Classification: Pharmaceutical Intermediates / Air-Sensitive Compounds

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed a color change (yellowing/browning) in your 3-(4-Aminophenyl)butanamide samples or are establishing a control strategy for a new synthesis campaign.

The Core Issue: While the butanamide backbone of your molecule is chemically robust, the primary aromatic amine (aniline moiety) at the 4-position of the phenyl ring is thermodynamically predisposed to oxidation. This degradation is not merely a cosmetic issue; it leads to the formation of genotoxic impurities (nitroso/nitro compounds) and polymerization products (azo dimers) that can compromise downstream biological assays and regulatory compliance.

This guide provides a self-validating protocol to stabilize this functional group through the entire experimental lifecycle.

Module 1: Understanding the Enemy (Mechanism)

Q: Why does my white powder turn brown even in a "sealed" container?

A: The "browning" is a hallmark of aniline oxidation, often driven by a radical chain reaction that proceeds even with trace oxygen.

  • Initiation: Light or trace metal ions (Fe, Cu) abstract an electron from the nitrogen lone pair, forming a radical cation .

  • Propagation: This radical reacts with molecular oxygen (

    
    ) to form peroxy radicals, eventually yielding hydroxylamines  (-NHOH).
    
  • Termination/Coupling: Hydroxylamines oxidize further to nitroso (-NO) and nitro (-NO2) species, or couple with unreacted amines to form highly colored azo (-N=N-) or phenazine structures.

Visualization: The Oxidation Cascade

The following diagram maps the degradation pathways you must interrupt.

AnilineOxidation Start 3-(4-Aminophenyl)butanamide (Colorless) Radical Aniline Radical Cation [Ar-NH2•]+ Start->Radical -e⁻ (Oxidation) Trigger Trigger: Light / O2 / Metal Ions Trigger->Radical Hydroxylamine Hydroxylamine (Ar-NHOH) Radical->Hydroxylamine + O2 / H• Coupling Oxidative Coupling Radical->Coupling Nitroso Nitroso (Ar-N=O) Hydroxylamine->Nitroso - 2H / +O Nitro Nitro Impurity (Ar-NO2) Nitroso->Nitro Oxidation Nitroso->Coupling AzoDimer Azo/Azoxy Dimers (Yellow/Brown Color) Coupling->AzoDimer Dimerization

Figure 1: Mechanistic pathway of aniline oxidation leading to colored impurities and genotoxic byproducts.

Module 2: Storage & Handling Protocols

Q: What are the absolute minimum requirements for storage?

A: Standard "cool and dry" storage is insufficient. You must implement a Triple-Barrier Defense .

Protocol: The Inert Packaging System
LayerSpecificationTechnical Rationale
Primary Amber Glass Vial Blocks UV/Blue light (290–450 nm) which catalyzes the initial electron abstraction.
Atmosphere Argon Blanket Argon is heavier than air and settles over the solid/liquid, unlike Nitrogen which can mix more easily if the seal is imperfect.
Secondary Desiccant Pack Moisture catalyzes proton transfer steps in the oxidation mechanism. Keep RH < 10%.
Tertiary Foil Seal / Parafilm Prevents oxygen diffusion through the cap threads over long durations.

Step-by-Step Handling Guide:

  • Equilibrate: Allow the stored container to reach room temperature before opening to prevent water condensation on the cold solid.

  • Dispense: Work inside a fume hood. If possible, dispense into a tared vial that has been pre-purged with nitrogen.

  • Reseal: Immediately purge the headspace of the stock container with Argon (2-3 psi gentle flow) for 10 seconds before capping.

  • Monitor: Place a small humidity indicator card in the secondary containment (outer bag/box).

Module 3: Chemical Stabilization Strategies

Q: Can I stabilize the molecule in solution?

A: Yes. In solution, the amine is most vulnerable because molecular mobility allows radical propagation. You have two main chemical levers: pH Control and Antioxidants .[1]

Strategy A: Protonation (The "Salt Shield")

The free amine lone pair is the site of oxidation. Protonating it (


) removes this electron density, rendering the group resistant to oxidation.
  • Recommendation: If your application allows, convert the free base to a salt immediately.

  • Preferred Salts: Hydrochloride (HCl) or Tosylate (TsOH).

  • Method: Dissolve 3-(4-Aminophenyl)butanamide in dry ethanol; add 1.05 eq of HCl in dioxane. Precipitate the salt with ether.

Strategy B: Antioxidant Loading

If you must maintain the free base (e.g., for a coupling reaction), you must add a sacrificial antioxidant.

Antioxidant Selection Guide:

AntioxidantEffective Conc.MechanismSolvent Compatibility
Sodium Bisulfite 0.1 - 0.5% w/vOxygen ScavengerAqueous / Alcohols
Ascorbic Acid 0.1 - 1.0% w/vRadical QuencherAqueous / Polar Organic
BHT (Butylated hydroxytoluene) 0.05 - 0.2% w/vRadical TrapNon-polar / Organic (DCM, EtOAc)
EDTA 0.01% w/vMetal ChelationAqueous (Removes catalytic Fe/Cu)

Experimental Workflow for Solution Preparation:

  • Degas Solvent: Sparge solvent with Nitrogen for 15 minutes before adding the solid.

  • Add Additive: Dissolve the antioxidant (e.g., BHT for organic synthesis) first.

  • Add Solute: Add 3-(4-Aminophenyl)butanamide.

  • Seal: Use a septum cap and keep under positive inert pressure if the reaction time > 1 hour.

Module 4: Troubleshooting & Analytics

Q: How do I confirm if my batch has degraded?

A: Visual inspection is a lagging indicator. By the time it looks yellow, significant degradation has occurred. Use HPLC for early detection.

Diagnostic Workflow

1. Visual Check:

  • Pass: White to off-white crystalline powder.

  • Fail: Pale yellow, beige, or brown clumps. Action: Recrystallize immediately.

2. HPLC Analysis (Method Parameters):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water (Acidic pH keeps amine protonated/sharp); B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Wavelength: 240 nm (optimal for aniline absorption) and 400-450 nm (to detect colored azo impurities).

3. Interpreting Results:

Retention Time (Relative)Likely IdentityOrigin
1.00 3-(4-Aminophenyl)butanamide Main Peak
0.85 - 0.95 Hydroxylamines Early oxidation intermediate (Polar)
1.10 - 1.20 Nitro/Nitroso derivatives Advanced oxidation
1.50+ Azo Dimers Late-stage coupling (Highly Hydrophobic)
Q: Can I salvage a degraded batch?

A: Yes, if the degradation is minor (<5% colored impurities). Recrystallization Protocol:

  • Dissolve the crude solid in minimal hot Ethanol (degassed).

  • Add Activated Charcoal (10% w/w) to absorb colored azo impurities.

  • Stir for 15 mins under Nitrogen.

  • Filter hot through a Celite pad (to remove charcoal).

  • Cool slowly to 4°C to crystallize.

  • Filter and dry under vacuum in the dark.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed mechanisms of amine oxidation and radical formation).

  • Travis, A. S. (2007). Manufacture and Uses of the Anilines: A Vast Array of Processes and Products. In The Chemistry of Anilines. Wiley-VCH. (Industrial handling of aniline derivatives).

  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1–32. (Review of antioxidant strategies and packaging).

  • Baertschi, S. W., et al. (2015). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Protocols for oxidative stress testing of amines).

  • Sigma-Aldrich Technical Library. Handling Air-Sensitive Reagents. (General protocols for inert atmosphere handling).

Sources

Technical Support Center: Optimizing Chiral Resolution of 3-(4-Aminophenyl)butanamide Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral resolution of 3-(4-Aminophenyl)butanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the separation of these critical enantiomers. Our approach is structured around a question-and-answer format to directly address specific experimental issues, blending fundamental principles with actionable troubleshooting protocols.

Section 1: Foundational Strategy & Method Selection

The first critical step in any resolution process is selecting the appropriate strategy. The optimal choice depends on the desired scale, required enantiomeric purity, available resources, and the stage of drug development. 3-(4-Aminophenyl)butanamide, possessing a primary amine, offers several strategic handles for resolution.

FAQ: Which resolution strategy is best suited for 3-(4-Aminophenyl)butanamide?

There is no single "best" strategy; the choice is a function of your specific objectives. The three primary methods for resolving chiral amines are Diastereomeric Salt Crystallization, Enzymatic Kinetic Resolution, and Chiral Chromatography.[1]

  • Diastereomeric Salt Crystallization: This is the classical and often most cost-effective method for large-scale production (multi-gram to kilograms).[2] It involves reacting the racemic amine with a pure chiral acid to form two diastereomeric salts. These salts have different physical properties, notably solubility, which allows for their separation by fractional crystallization.[3][4] This method is highly recommended when developing a process for manufacturing.

  • Enzymatic Kinetic Resolution: This technique uses an enzyme (commonly a lipase) to selectively acylate one enantiomer of the amine, leaving the other unreacted.[5] It is known for its high enantioselectivity and mild reaction conditions, making it an excellent "green" chemistry option. While classic kinetic resolution is limited to a 50% theoretical yield for a single enantiomer, it can be adapted into a Dynamic Kinetic Resolution (DKR) to achieve yields approaching 100%.[5]

  • Chiral Chromatography (HPLC/SFC): This is the most versatile and rapid method for analytical-scale separation and is indispensable for determining enantiomeric excess (ee).[6] For preparative purposes, it is highly effective for small quantities (milligrams to a few grams) but can become prohibitively expensive and complex to scale up.[2]

The following decision tree provides a logical workflow for selecting your initial approach.

G start Start: Resolve Racemic 3-(4-Aminophenyl)butanamide scale What is the Target Scale? start->scale large_scale > 10 g (Process/Pilot Scale) scale->large_scale Large small_scale < 10 g (Discovery/MedChem) scale->small_scale Small purity High Purity (ee > 99%) Required? salt Primary Method: Diastereomeric Salt Crystallization purity->salt No, or willing to optimize chrom Primary Method: Preparative Chiral SFC / HPLC purity->chrom Yes large_scale->salt enzymatic Alternative/Green Method: Enzymatic Kinetic Resolution (DKR) large_scale->enzymatic small_scale->purity analytical Analytical Method: Chiral HPLC / SFC (for ee determination) salt->analytical Monitor with enzymatic->analytical Monitor with chrom->analytical Analytical scale-down

Caption: Decision workflow for selecting a chiral resolution method.

Section 2: Troubleshooting Diastereomeric Salt Crystallization

This method's success hinges on finding a "matched pair": a chiral resolving agent and a solvent system that yield a crystalline salt for one diastereomer while keeping the other in solution.

FAQ 1: My initial screening yielded no crystalline salts, only oils or clear solutions. What should I do?

This is a common challenge. "Oiling out" or failure to crystallize indicates that the forming salt's melting point is below the solution temperature or its solubility is too high. A systematic, multi-variable approach is required.

Causality: Crystal formation is a thermodynamically driven process governed by supersaturation and lattice energy. The right solvent must facilitate salt formation but not solvate it so strongly that it prevents crystallization. The resolving agent must form a salt with a stable, high-energy crystal lattice.

Troubleshooting Protocol: Systematic Screening

  • Expand Resolving Agent Scope: The amine in 3-(4-aminophenyl)butanamide is basic. Screen a diverse set of commercially available chiral acids. Do not limit your search to one type.

  • Vary Solvent Systematically: Test a range of solvents with different polarities and hydrogen bonding capabilities.[7] Mixtures are often more effective than single solvents.

  • Control Stoichiometry: The molar ratio of the resolving agent to the racemic amine is a critical parameter that influences which diastereomeric salts can form (neutral or acidic) and their respective solubilities.[4] Start with a 1:1 ratio, but also explore ratios like 0.5:1 and 1.5:1.

  • Employ a Structured Screening Protocol:

    • Prepare stock solutions of your racemic amine and each chiral acid in a solvent like methanol or ethanol.

    • In a 96-well plate or small vials, combine equimolar amounts of the amine and resolving agent.

    • Remove the initial solvent by evaporation.

    • Add the screening solvent(s) to each well.

    • Cycle the temperature (e.g., heat to 60°C, then cool slowly to room temperature, then to 4°C) to induce crystallization.

    • Visually inspect for solid formation.

Table 1: Example Screening Matrix & Hypothetical Results

Resolving AgentSolvent SystemResult (Visual)Implication
L-Tartaric AcidMethanolClear SolutionSalt is too soluble.
L-Tartaric AcidIsopropanolWhite Precipitate Promising hit. Proceed to analysis.
L-Tartaric AcidAcetonitrileOilSalt oiled out. Try a solvent mixture.
Di-p-toluoyl-L-tartaric acidEthyl AcetateCrystalline Solid Promising hit. Proceed to analysis.
Di-p-toluoyl-L-tartaric acidTolueneNo ChangeSalt may not have formed or is very soluble.
(R)-Mandelic AcidEthanolClear SolutionSalt is too soluble.
(R)-Mandelic AcidEthanol/Water (9:1)Fine Needles Promising hit. Water as anti-solvent works.
FAQ 2: I have a crystalline salt, but the enantiomeric excess (ee) is low (<80%). How can I improve it?

Low ee after a single crystallization is common and indicates that the solubilities of the two diastereomeric salts are not sufficiently different in the chosen solvent system. It may also point to the formation of a solid solution.

Causality: The efficiency of resolution is directly related to the separation factor (α), which is a ratio of the solubilities of the two diastereomeric salts. A higher α value leads to a higher ee in the crystalline phase.

Troubleshooting Protocol: Optimization Cycle

  • Solvent Optimization: Re-slurry the isolated, low-ee salt in different solvents or solvent mixtures. The goal is to find a system where the desired diastereomer is significantly less soluble.

  • Temperature Control: Perform a controlled cooling crystallization. Dissolve the salt at an elevated temperature (e.g., 70°C) and cool it slowly. Rapid cooling can trap impurities and the undesired diastereomer.

  • Recrystallization: One or two additional recrystallizations of the enriched salt from the same or a different solvent system can dramatically increase the ee, albeit with some loss of yield.

  • Investigate Solid Solution Formation: If repeated recrystallizations fail to improve the ee, a solid solution may have formed.[7] This occurs when the two diastereomers are structurally similar enough to co-crystallize in the same lattice.

    • Diagnosis: Construct a binary phase diagram (melting point vs. composition). A continuous change in melting point suggests a solid solution, while a distinct eutectic point does not.[7]

    • Solution: The most effective solution is to change the resolving agent to one with a different structure, which will alter the crystal packing of the resulting diastereomers and likely break the solid solution.[7]

G start Start: Low ee (<80%) Diastereomeric Salt re_xtal Recrystallize from Same Solvent System start->re_xtal check_ee1 Check ee re_xtal->check_ee1 reslurry Re-slurry / Screen New Solvents check_ee1->reslurry ee Not Improved success Success: High ee (>98%) check_ee1->success ee Improved check_ee2 Check ee reslurry->check_ee2 solid_solution Suspect Solid Solution (ee does not improve) check_ee2->solid_solution ee Not Improved check_ee2->success ee Improved change_agent Change Resolving Agent solid_solution->change_agent

Caption: Optimization cycle for improving enantiomeric excess.

Section 3: Troubleshooting Enzymatic Kinetic Resolution

Enzymatic resolution offers a highly selective alternative, typically involving the acylation of the primary amine on 3-(4-Aminophenyl)butanamide.

FAQ 1: My enzymatic resolution is slow and gives low enantioselectivity (E-value). How can I optimize it?

The efficiency of an enzymatic kinetic resolution is governed by the choice of enzyme, acyl donor, solvent, and temperature.

Causality: Lipases catalyze the transfer of an acyl group to the amine. The enzyme's active site is chiral and will preferentially bind and acylate one enantiomer faster than the other. The rate and selectivity (E-value) of this process are highly sensitive to the reaction environment, which influences enzyme conformation and substrate presentation.

Troubleshooting Protocol: Condition Screening

  • Enzyme Selection: While Candida antarctica Lipase B (CALB, often immobilized as Novozym 435) is a robust starting point, other lipases from Pseudomonas cepacia or Candida rugosa should also be screened.

  • Acyl Donor Screening: The structure of the acyl donor is critical. Simple esters like ethyl acetate are common, but more activated esters like isopropyl butanoate or ethoxyethyl acetate can improve reaction rates.[8]

  • Solvent Choice: The solvent must keep the substrate and product in solution while maintaining enzyme activity. Apolar solvents like methyl tert-butyl ether (MTBE) or toluene are often preferred.[5]

  • Temperature: Most lipases are active between 30-60°C. Increasing the temperature generally increases the reaction rate, but may decrease enantioselectivity. A temperature screen (e.g., 30°C, 40°C, 50°C) is recommended.

Table 2: Example Screening Matrix for Enzymatic Resolution

EnzymeAcyl DonorSolventTemperature (°C)Result (Conversion at 24h)E-Value
Novozym 435Ethyl AcetateMTBE4035%45
Novozym 435Isopropyl Butanoate MTBE 40 48% >200
Novozym 435Isopropyl ButanoateToluene4045%150
Novozym 435Isopropyl ButanoateMTBE5050% (at 12h)120
Lipase PSIsopropyl ButanoateMTBE4020%15

Section 4: Troubleshooting Chiral Chromatography (HPLC/SFC)

Chromatography is the gold standard for analytical determination of ee and a powerful tool for small-scale preparative separation.

FAQ 1: How do I select the right chiral stationary phase (CSP) and mobile phase for baseline separation?

Success in chiral chromatography is almost entirely dependent on finding a CSP that can differentiate between the two enantiomers.

Causality: Chiral recognition on a CSP occurs through transient diastereomeric interactions between the analyte and the chiral selector of the stationary phase. These interactions can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. For an amine like 3-(4-Aminophenyl)butanamide, polysaccharide-based CSPs are highly effective.[9][10]

Troubleshooting Protocol: Column & Mobile Phase Screening

  • Select Polysaccharide-Based CSPs: Start with columns based on derivatized cellulose and amylose. Coated phases (e.g., Chiralcel® OD, Chiralpak® AD) and immobilized phases (e.g., Chiralcel® OJ-I, Chiralpak® IA, IB, IC) are excellent starting points.

  • Start with Normal Phase Conditions: For amines, normal phase (using hexane or heptane with an alcohol modifier) is typically most successful.

  • Use a Basic Additive: The primary amine on your molecule can cause peak tailing on silica-based CSPs due to strong interaction with residual silanols. Adding a small amount (0.1%) of a basic modifier like diethylamine (DEA) or ethanolamine (ETA) to the mobile phase is crucial for good peak shape.

  • Optimize the Alcohol Modifier: The type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) have the largest impact on retention and resolution. Screen modifier concentrations from 5% to 40%.

Table 3: Recommended Starting Conditions for Chiral HPLC Screening

CSP (Stationary Phase)Mobile Phase SystemFlow RateDetectionExpected Outcome
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol/DEA (80:20:0.1)1.0 mL/minUV 254 nmGood starting point, often provides resolution.
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol/DEA (90:10:0.1)1.0 mL/minUV 254 nmAlternative selectivity to amylose phases.
Cellulose tris(3,5-dichlorophenylcarbamate)Heptane/Isopropanol/DEA (70:30:0.1)1.0 mL/minUV 254 nmElectron-withdrawing groups can enhance π-π interactions.[10]

If HPLC fails, Supercritical Fluid Chromatography (SFC) using similar CSPs with CO₂ and a methanol co-solvent (containing 0.1% DEA) is a powerful and often orthogonal technique that can provide excellent results.

References

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea. Available at: [Link]

  • Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry. Available at: [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Available at: [Link]

  • Advances in Engineering. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Available at: [Link]

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Available at: [Link]

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Available at: [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available at: [Link]

  • Karlsson, S. (2014). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. KTH Diva. Available at: [Link]

  • Sipos, A., et al. (2007). Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. ResearchGate. Available at: [Link]

  • Afonso, C. A. M., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron. Available at: [Link]

  • Thompson, M. P., & Seayad, J. (2023). Biocatalytic amide bond formation. Green Chemistry. Available at: [Link]

  • Ferreira, M. A., & Raminelli, C. (2016). Simplification of Lipase Design in the Enzymatic Kinetic Resolution of Amines by Saturation Transfer Difference NMR. Journal of the Brazilian Chemical Society. Available at: [Link]

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Technical Support Center: Purification of Crude 3-(4-Aminophenyl)butanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting for common purification challenges encountered with crude 3-(4-Aminophenyl)butanamide. As a crucial intermediate in pharmaceutical development, its purity is paramount. This document is designed for researchers, medicinal chemists, and process development scientists to diagnose and resolve issues related to persistent impurities. We will move beyond simple protocols to explain the chemical principles behind each purification strategy, ensuring you can adapt these methods to your specific experimental context.

Section 1: Understanding the Impurity Profile

The first step in any purification is to anticipate the likely contaminants. The synthesis of 3-(4-Aminophenyl)butanamide, typically involving the amidation of a carboxylic acid or the reduction of a nitro precursor, can introduce several classes of impurities.[1][2][3]

Table 1: Common Impurities in Crude 3-(4-Aminophenyl)butanamide

Impurity ClassSpecific ExampleProbable SourceKey Physicochemical Property
Unreacted Starting Material 3-(4-Aminophenyl)butanoic acidIncomplete amidation reaction.[2]Acidic (due to -COOH group)
Incompletely Reacted Intermediate 3-(4-Nitrophenyl)butanamideIncomplete reduction of the nitro group.[4][5]Neutral , less polar than the amine
Oxidation Byproducts Azoxybenzenes, anilinesAerial oxidation of the electron-rich aromatic amine.Highly Colored , often non-polar
Coupling Reagent Byproducts Dicyclohexylurea (DCU)Use of DCC as a dehydrating agent during amidation.[6]Neutral , often poorly soluble
Side-Reaction Products Dimer/OligomersIntermolecular reaction between the amine and carboxylic acid of starting materials.[7]High Molecular Weight , low solubility

Section 2: Troubleshooting and FAQs

This section addresses the most common purification challenges in a question-and-answer format, providing both the "why" and the "how" for each solution.

Q1: My crude product has a persistent pink, yellow, or brown color. How do I get a white or off-white solid?

Expert Analysis: This is almost certainly due to the presence of oxidized aromatic amine species.[8] Aniline and its derivatives are notoriously sensitive to air and light, forming highly colored, conjugated impurities that can be difficult to remove.

Solution: Recrystallization with Activated Carbon (Charcoal)

The most effective method for removing trace colored impurities is treatment with activated carbon during recrystallization.[9] Activated carbon has a high surface area and adsorbs large, flat, conjugated molecules (the colored impurities) while leaving your smaller, desired product in solution.[10]

  • Underlying Principle: Adsorption. The porous structure of activated carbon provides a vast surface area for trapping large, often planar, colored molecules, effectively filtering them from the solution containing your desired compound.[10]

  • Critical Step: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Excess solvent will significantly reduce your recovery yield.[11]

See Protocol 1 for a detailed, step-by-step procedure.

Q2: My analytical data (NMR, LC-MS) shows contamination with the starting material, 3-(4-Aminophenyl)butanoic acid. How can I remove it?

Expert Analysis: This is a classic purification problem that is best solved by exploiting the different acid-base properties of the compounds. Your product, 3-(4-Aminophenyl)butanamide, is weakly basic due to the aniline (-NH2) group. The impurity, 3-(4-Aminophenyl)butanoic acid, is acidic due to the carboxylic acid (-COOH) group.

Solution: Liquid-Liquid Extraction with a Mild Base

An acid-base extraction is a highly effective and scalable method to separate acidic or basic impurities from a neutral or oppositely charged product.[12][13]

  • Underlying Principle: Partitioning based on pKa. By washing an organic solution of your crude product with a mild aqueous base (like sodium bicarbonate), you deprotonate the acidic impurity.

    • R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂

  • The resulting carboxylate salt is ionic and therefore highly soluble in the aqueous layer, while your weakly basic amide product remains in the organic layer.[13] This allows for a clean separation.

See Protocol 2 for a detailed, step-by-step procedure.

Q3: I'm trying to use flash chromatography, but my product is tailing badly, leading to poor separation from a closely-eluting impurity. What can I do?

Expert Analysis: Peak tailing of amines on standard silica gel is a very common issue.[14] Silica gel is inherently acidic due to surface silanol (Si-OH) groups. The basic aniline moiety of your product can undergo strong, non-ideal ionic interactions with these acidic sites, causing it to "stick" and elute slowly and asymmetrically from the column.

Solution 1: Modify the Mobile Phase

A simple and effective solution is to add a small amount of a competing base to your mobile phase (eluent).

  • Underlying Principle: Competitive Binding. Adding a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) at a low concentration (0.5-1%) , will neutralize the acidic silanol sites. The modifier effectively "caps" the active sites on the silica, preventing your product from interacting strongly and allowing it to elute in a sharp, symmetrical peak.

  • Practical Tip: Always perform a small-scale TLC analysis with the modified eluent first to confirm that the separation (Rf values) is still adequate.

Solution 2: Use an Alternative Stationary Phase

If tailing persists, consider a different stationary phase.

  • Amine-Functionalized Silica: These columns have amine groups covalently bonded to the silica surface, which shields the acidic silanols and provides a more inert surface for purifying basic compounds.[15]

  • Alumina: Alumina is another polar stationary phase that is available in neutral, acidic, or basic forms. Basic alumina can be an excellent choice for purifying amines.

See Protocol 3 for a detailed Flash Chromatography procedure.

Section 3: Visualized Purification Workflow & Logic

A systematic approach is crucial for efficient purification. The following workflow diagram illustrates the decision-making process based on the initial analysis of your crude material.

PurificationWorkflow cluster_start Initial Analysis cluster_check Impurity Diagnosis cluster_action Purification Strategy cluster_end Final Product Start Crude 3-(4-Aminophenyl)butanamide CheckColor Is the product colored? Start->CheckColor CheckAcid Is acidic impurity present? (e.g., Carboxylic Acid) CheckColor->CheckAcid No Recrystallize Recrystallization with Activated Carbon CheckColor->Recrystallize Yes CheckNeutral Are neutral impurities present? (e.g., Nitro-intermediate) CheckAcid->CheckNeutral No AcidBase Acid-Base Liquid-Liquid Extraction CheckAcid->AcidBase Yes Chromatography Flash Column Chromatography (with mobile phase modifier) CheckNeutral->Chromatography Yes End Pure Product CheckNeutral->End No Recrystallize->CheckAcid AcidBase->CheckNeutral Chromatography->End

Caption: Decision workflow for purifying crude 3-(4-Aminophenyl)butanamide.

Section 4: Detailed Experimental Protocols

Protocol 1: Decolorizing Recrystallization using Activated Carbon

This protocol is designed to remove colored impurities while purifying the product.[16][17]

  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, isopropanol, or an ethanol/water mixture).[18]

  • Dissolution: In an Erlenmeyer flask, add the crude, colored product. Add the minimum amount of hot solvent required to fully dissolve the solid. Maintain the solution at or near its boiling point.

  • Charcoal Treatment: Remove the flask from the heat source. Add a very small amount of activated carbon (typically 1-2% of the solute's weight). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Hot Filtration: Gently reheat the mixture to boiling for a few minutes. Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the activated carbon. The filtrate should be colorless.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, cool the flask in an ice bath to maximize recovery.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals to a constant weight.

Protocol 2: Purification via Acid-Base Extraction

This protocol is ideal for removing acidic starting materials.[12][19]

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Base Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, and invert it several times, venting frequently to release any CO₂ pressure that builds up.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with fresh NaHCO₃ solution one more time to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove any residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Flash Column Chromatography with a Mobile Phase Modifier

This protocol is designed to overcome peak tailing for basic compounds.[20][21]

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). Add 0.5% triethylamine (TEA) to the solvent mixture. Aim for an Rf value of approximately 0.25-0.35 for your product.

  • Column Packing: Pack a flash chromatography column with silica gel as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the sample onto a small amount of silica gel.

  • Elution: Run the column, eluting with the TEA-modified mobile phase. A gradient elution (gradually increasing the polarity of the solvent) may be necessary to separate impurities.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent (and volatile TEA) under reduced pressure to obtain the final product.

Section 5: Troubleshooting Quick-Reference Tables

Table 2: Recrystallization Troubleshooting

IssuePossible CauseSuggested Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute; cooling is too rapid.Add more solvent; ensure slow cooling; consider a lower-boiling point solvent.
No Crystals Form The solution is not saturated; the compound is too soluble.Evaporate some solvent; add a suitable anti-solvent dropwise; scratch the inside of the flask with a glass rod.
Poor Recovery Too much solvent was used; cooling was incomplete.Use the minimum amount of hot solvent; ensure thorough cooling in an ice bath before filtration.[18]

Table 3: Column Chromatography Troubleshooting

IssuePossible CauseSuggested Solution
Poor Separation Inappropriate mobile phase.Re-optimize the solvent system using TLC; try a different solvent system (e.g., Toluene/Acetone instead of Hexane/EtOAc).
Peak Tailing Strong interaction between the basic amine and acidic silica.Add a competing base (0.5-1% triethylamine) to the mobile phase; use an amine-functionalized or alumina column.[15]
Low Yield Irreversible adsorption of the product onto the column.Use the solutions suggested for peak tailing; consider reversed-phase chromatography if the product is sufficiently polar.

References

  • Reis, J. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. 2018. Available from: [Link].

  • ResearchGate. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. 2025. Available from: [Link].

  • Al-Khalaf, A.A., et al. Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science. 2022. Available from: [Link].

  • Google Patents. US8455691B2 - Process for the purification of aromatic amines.
  • PubMed. Synthesis and aromatase inhibition of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones. Available from: [Link].

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. 2023. Available from: [Link].

  • ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes. 2023. Available from: [Link].

  • Clark, J. The preparation of amides. Chemguide. Available from: [Link].

  • PubMed. Novel series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides as potent and selective dipeptidyl peptidase IV inhibitors. 2012. Available from: [Link].

  • Wikipedia. Acid–base extraction. Available from: [Link].

  • Organic Chemistry Portal. Amine synthesis by amide reduction. Available from: [Link].

  • ResearchGate. A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Available from: [Link].

  • Scribd. Recrystallization: Figure 1. Structure of Aniline. Available from: [Link].

  • Phenomenex. Flash Chromatography: Principles & Applications. 2025. Available from: [Link].

  • PMC. Investigation into the Formation of Impurities during the Optimization of Brigatinib. 2020. Available from: [Link].

  • J-STAGE. Efficient Synthesis of Aromatic sec-Amides from Esters: Synthetic Utility of Bislithium Amides. Available from: [Link].

  • Google Patents. CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate.
  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. 2024. Available from: [Link].

  • Creative Bioarray. Decolorization Protocol. Available from: [Link].

  • Google Patents. CN111056954A - Aniline purification method. 2024.
  • PMC. Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. 2019. Available from: [Link].

  • Carbotecnia. Decolorization with Activated Carbon. 2025. Available from: [Link].

  • JOCPR. Synthesis and characterisation of process related impurity in bosentan monohydrate. Available from: [Link].

  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Available from: [Link].

  • Google Patents. US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link].

  • Royal Society of Chemistry. Synthesis of amides directly from carboxylic acids and hydrazines. 2023. Available from: [Link].

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. 2025. Available from: [Link].

  • Reddit. Purify and dry aniline? 2014. Available from: [Link].

  • King Group. Successful Flash Chromatography. Available from: [Link].

  • CK-12 Foundation. Methods of Purification of Organic Compounds. 2026. Available from: [Link].

  • Confluence - Engineering Ideas Clinic. What is an Acid and Base Extraction? Available from: [Link].

  • Fisher Scientific. Amide Synthesis. Available from: [Link].

  • JoVE. Video: Recrystallization - Procedure. 2020. Available from: [Link].

  • Royal Society of Chemistry. Selective separation of amines from continuous processes using automated pH controlled extraction. 2021. Available from: [Link].

  • JoVE. Video: Preparation of Amides. 2023. Available from: [Link].

  • ALWSCI. Common Causes Of Peak Tailing in Chromatography. 2025. Available from: [Link].

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  • ChemRxiv. Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. Available from: [Link].

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Technical Support Center: Overcoming Catalyst Poisoning in 3-(4-Aminophenyl)butanamide Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning during the catalytic hydrogenation of 3-(4-Aminophenyl)butanamide, a critical transformation in many synthetic pathways. Our goal is to equip you with the expertise to diagnose, mitigate, and resolve common challenges, ensuring the efficiency and success of your reactions.

Section 1: Troubleshooting Guide

This section is designed to provide immediate, actionable solutions to problems encountered during your experiment.

Q1: My hydrogenation reaction has stalled or is proceeding very slowly. What are the initial diagnostic steps?

A stalled or sluggish reaction is the most common indicator of catalyst poisoning.[1][2] A systematic diagnosis is crucial to identify the root cause.

Initial Diagnostic Workflow:

  • Verify Reaction Conditions: First, ensure that basic reaction parameters are correct. Confirm adequate hydrogen pressure (no leaks), efficient stirring (to overcome mass transfer limitations), and correct temperature.[2]

  • Check Hydrogen Source: Impurities in the hydrogen gas, such as carbon monoxide (CO), can be potent poisons for palladium catalysts.[1][3][4] If possible, use a new, high-purity hydrogen source or an in-line gas purifier.[5]

  • Analyze Starting Material: The most frequent source of catalyst poisons is the substrate itself.[3][6] Contaminants like sulfur or halide compounds, even at ppm levels, can completely deactivate the catalyst.[3][7] An elemental analysis or chromatography (GC-MS, HPLC) of the starting material is recommended.[1][8]

  • Catalyst Addition Test: If the reaction has stalled, adding a fresh charge of catalyst can help determine if the issue is catalyst deactivation. If the reaction restarts, it strongly indicates the initial catalyst charge was poisoned.

Q2: I suspect my 3-(4-Aminophenyl)butanamide starting material is impure. What are the common culprits and how can I purify it?

Impurities from the synthetic route of the starting material are a primary cause of catalyst poisoning. For substrates like 3-(4-Aminophenyl)butanamide, which may be synthesized using sulfur-containing reagents, residual sulfur is a major concern.

Common Poisons Originating from the Substrate:

  • Sulfur Compounds: Thiols, thioethers, and thiophenes are severe and often irreversible poisons for palladium and platinum catalysts.[1][3][9] They strongly chemisorb onto the catalyst's active metal sites, blocking access for the substrate.[9]

  • Halides: Residual chlorides or bromides from previous synthetic steps can poison the catalyst.[1]

  • Heavy Metals: Trace amounts of metals like lead, mercury, or arsenic can cause irreversible deactivation.[1][3]

  • Nitrogen-Containing Heterocycles: Certain nitrogenous compounds can act as inhibitors by competing for active sites.[10]

Purification Protocol:

A robust pre-treatment of the starting material can dramatically improve reaction success. See Protocol 1: Pre-treatment of Substrate with Activated Carbon for a detailed procedure. This step is effective at removing many organic and sulfur-based impurities.

Q3: Can I regenerate or reuse my poisoned catalyst (e.g., Pd/C)?

Regeneration is sometimes possible, but its success depends on the nature of the poison.[1]

  • Reversible Poisoning: Caused by weakly adsorbed species. Activity can often be restored by washing the catalyst with a suitable solvent or by a mild thermal treatment under an inert gas flow.[1]

  • Irreversible Poisoning: Occurs when the poison forms a strong, covalent bond with the catalyst's active sites, such as with sulfur compounds.[1][9] In these cases, regeneration is very difficult and often incomplete. High-temperature treatments or oxidative procedures may be required, which risk damaging the catalyst structure.[11][12]

For routine lab-scale work where the poison is unknown or suspected to be sulfur, it is often more time and cost-effective to use a fresh catalyst charge and focus on purifying the substrate to prevent future poisoning.

Section 2: Frequently Asked Questions (FAQs)

This section delves into the fundamental principles behind catalyst poisoning to deepen your understanding.

Q1: What is the fundamental mechanism of catalyst poisoning?

Catalyst poisoning is the chemical deactivation of a catalyst's active sites by a substance that is not a reactant or product.[10] The poison molecule adsorbs onto an active site, physically blocking it and preventing the intended reactant from binding and undergoing the catalytic transformation. This reduces the number of available active sites, leading to a decrease in the overall reaction rate.[10]

Q2: Why are sulfur compounds so detrimental to palladium catalysts?

Palladium has a very high affinity for sulfur. Sulfur compounds chemisorb strongly and often irreversibly to palladium surfaces, forming stable palladium-sulfur bonds (Pd-S).[9][13] This interaction is so strong that even a monolayer of sulfur atoms on the palladium surface can completely passivate the catalyst.[7] This deactivation is often considered irreversible under typical hydrogenation conditions.[11]

Q3: Can the product, 3-(4-Aminophenyl)butanamide, act as a poison?

Yes, this is a form of product inhibition. Amines, including the desired product, can coordinate to the metal active sites of the catalyst.[1][14] While this binding is typically weaker and more reversible than that of sulfur poisons, high product concentrations can compete with the starting material for active sites, slowing the reaction down. In some cases, adding a small amount of a weak acid (like acetic acid) can protonate the product amine, reducing its ability to coordinate to the catalyst and mitigating this inhibition.[15]

Q4: How can I proactively prevent catalyst poisoning?

The most effective strategy is to prevent the poison from reaching the catalyst in the first place.

  • Substrate Purification: Rigorously purify starting materials. Recrystallization, distillation, or treatment with activated carbon are effective methods.[16]

  • High-Purity Reagents: Use high-purity solvents and hydrogen gas.[17]

  • Guard Beds: In larger-scale or continuous flow applications, a "guard bed" can be used.[18][19] This is a small, sacrificial bed of catalyst or adsorbent material placed upstream of the main reactor to trap poisons before they can deactivate the primary catalyst bed.[18][19][20]

Section 3: Protocols and Data

Protocol 1: Pre-treatment of Substrate with Activated Carbon

This protocol describes a method for removing non-polar and sulfur-containing impurities from the 3-(4-Aminophenyl)butanamide starting material.

Materials:

  • 3-(4-Aminophenyl)butanamide (crude)

  • Activated carbon (high surface area, low sulfur content)

  • Suitable solvent in which the substrate is highly soluble (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude 3-(4-Aminophenyl)butanamide in a suitable solvent (e.g., 10-20 mL of solvent per gram of substrate) in a round-bottom flask.

  • Addition of Activated Carbon: Add activated carbon (approx. 5-10% w/w relative to the substrate) to the solution.

  • Stirring: Stir the slurry at room temperature for 1-2 hours. Gentle heating (e.g., 40 °C) can be applied to increase the efficiency of adsorption, but ensure the temperature is well below the solvent's boiling point.

  • Filtration: Prepare a filtration pad by layering a small amount of filter aid (Celite®) over a filter paper in a Buchner funnel. Wet the pad with clean solvent.

  • Removal of Carbon: Filter the slurry through the prepared pad to remove the activated carbon. Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrate and washings. Remove the solvent under reduced pressure (rotary evaporation) to yield the purified starting material.

  • Validation: Before proceeding with the hydrogenation, it is advisable to analyze a small sample of the purified material (e.g., by HPLC) to confirm purity.[16][21]

Data Presentation

Table 1: Common Catalyst Poisons in Hydrogenation and Their Effects on Pd/C

Poison ClassExample CompoundsSourceEffect on CatalystMitigation Strategy
Sulfur Compounds H₂S, Thiols, ThiophenesStarting material synthesis, reagentsStrong, often irreversible deactivation by chemisorptionSubstrate purification, guard beds[1][18]
Carbon Monoxide COImpurity in H₂ gasStrong, reversible competitive adsorption on active sitesUse high-purity H₂; gas purification train[4][5]
Halides Chlorides, BromidesResidual starting materials or solventsDeactivation, may alter selectivitySubstrate purification, use of non-halogenated solvents[1]
Heavy Metals Lead (Pb), Mercury (Hg)Contaminated reagents, equipment leachingIrreversible deactivation by alloying or site blockingUse high-purity reagents; proper equipment cleaning[1][3]
Nitrogen Compounds Pyridine, Quinoline, Amines (Product)Additives, product formationReversible competitive inhibitionAdd weak acid; control conversion to limit product concentration[10][14][15]

Section 4: Visualizations

Diagram 1: Troubleshooting Workflow for Stalled Hydrogenation

G Start Reaction Stalled or Slow Check_Conditions Verify Temp, Pressure & Stirring Start->Check_Conditions Conditions_OK Conditions Correct? Check_Conditions->Conditions_OK Fix_Conditions Adjust T, P, or Stirring Rate Conditions_OK->Fix_Conditions No Check_H2 Check Hydrogen Source for Purity Conditions_OK->Check_H2 Yes Fix_Conditions->Check_Conditions H2_OK H2 Source Pure? Check_H2->H2_OK Use_New_H2 Use New H2 Cylinder or Purifier H2_OK->Use_New_H2 No Analyze_SM Analyze Starting Material (SM) for Impurities H2_OK->Analyze_SM Yes Use_New_H2->Check_H2 SM_Pure SM Pure? Analyze_SM->SM_Pure Purify_SM Purify SM (e.g., Carbon Treatment). Restart Reaction. SM_Pure->Purify_SM No Add_Catalyst Add Fresh Catalyst to Stalled Reaction SM_Pure->Add_Catalyst Yes Reaction_Restarts Reaction Restarts? Add_Catalyst->Reaction_Restarts Poisoning_Confirmed Catalyst Poisoning Confirmed. Focus on SM Purification for Future Runs. Reaction_Restarts->Poisoning_Confirmed Yes Other_Issue Suspect Other Kinetic or Mechanistic Issue. Re-evaluate Reaction Design. Reaction_Restarts->Other_Issue No

Caption: A step-by-step decision tree for diagnosing stalled hydrogenation reactions.

Diagram 2: Mechanism of Catalyst Deactivation by Sulfur

G cluster_0 Active Catalyst cluster_1 Poisoned Catalyst Pd1 Pd Pd2 Pd Product Product (R-NH₂) Pd2->Product H₂ Dissociation & Reaction Pd3 Pd Pd3->Product Pd4 Pd H2 H₂ H2->Pd2 Substrate Substrate (R-NO₂) Substrate->Pd3 Transition Introduction of Sulfur Poison pPd1 Pd pPd2 Pd-S pPd3 Pd-S pPd4 Pd Poison Poison (R'-SH) Poison->pPd2 Poison->pPd3 Blocked_Substrate Substrate (R-NO₂) No_Reaction No Reaction Blocked_Substrate->No_Reaction Active Sites Blocked

Sources

Validation & Comparative

Technical Analysis & Spectral Comparison: 3-(4-Aminophenyl)butanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis and spectral interpretation of 3-(4-Aminophenyl)butanamide , a chiral intermediate often encountered in the synthesis of bioactive molecules (e.g.,


-amino acid derivatives).

The content is structured to distinguish this specific primary amide from its structural isomers (such as anilides) and precursors, utilizing high-field NMR (400 MHz+) data interpretation principles.

Compound Identity:

  • IUPAC Name: 3-(4-Aminophenyl)butanamide

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 178.23 g/mol

  • Key Structural Feature: A primary amide backbone with a chiral center at C3, substituted with a para-aniline moiety.

Introduction: The Analytical Challenge

In drug development, distinguishing between regioisomers and functional group isomers is critical. 3-(4-Aminophenyl)butanamide presents a specific analytical profile due to its chiral center at C3 , which induces magnetic non-equivalence in the adjacent methylene protons (


 and 

).

This guide compares the spectral "performance" (resolution and diagnostic utility) of this compound against its common isomer,


-(4-aminophenyl)butanamide  (an anilide), and its synthetic precursor, 3-(4-Nitrophenyl)butanamide .

Experimental Protocol (Standardized)

To ensure reproducible spectral data, the following protocol is recommended. The choice of solvent is critical for observing exchangeable protons (Amide


 and Aniline 

).
Solvent Selection: DMSO- vs.
  • Recommended: DMSO-

    
     (Dimethyl sulfoxide-d6) .
    
    • Reasoning: It is a polar aprotic solvent that forms strong hydrogen bonds. This slows down the proton exchange rate, sharpening the signals for the Amide

      
       and Aniline 
      
      
      
      protons, allowing for accurate integration.
  • Alternative:

    
    .
    
    • Limitation: Amide protons often appear as broad, unresolved humps; Aniline protons may merge with the solvent floor.

Sample Preparation Workflow
  • Mass: Weigh 10–15 mg of the solid analyte.

  • Dissolution: Add 0.6 mL of DMSO-

    
     (99.8% D).
    
  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution (crucial for quantitative integration).

  • Acquisition:

    • 
      H NMR:  400 MHz, 16 scans, 
      
      
      
      (relaxation delay) = 1.0 s.
    • 
      C NMR:  100 MHz, 512 scans, Proton-decoupled.
      

H NMR Spectral Interpretation

A. The Aliphatic Region (Diagnostic for Skeleton)

The aliphatic region (0.5 – 4.0 ppm) definitively proves the 3-substituted butanamide skeleton, distinguishing it from a linear


-butyl chain.
PositionType

(ppm)*
MultiplicityIntegrationAssignment Logic
C4-H Methyl1.15 – 1.20Doublet (

Hz)
3HCoupled to the single methine proton at C3. Key differentiator from linear isomers.
C2-H Methylene2.25 – 2.45Multiplet (ABX)2HDiastereotopic. Due to the chiral center at C3, these two protons are magnetically non-equivalent (

), appearing as complex multiplets (dd).
C3-H Methine3.05 – 3.20Sextet/Multiplet1HBenzylic proton. Shifts downfield due to the aromatic ring.

*Note: Chemical shifts are approximated for DMSO-


 based on substituent additivity rules relative to 3-phenylbutanamide.
B. The Aromatic & Heteroatom Region

The aromatic region confirms the para-substitution pattern and the oxidation state of the nitrogen species.

PositionType

(ppm)*
MultiplicityIntegrationAssignment Logic
Aniline

Amine4.80 – 5.00Broad Singlet2HCharacteristic of primary aromatic amines in DMSO. Disappears with

shake.
Ar-H (Ortho) Aromatic6.45 – 6.55Doublet (

Hz)
2HOrtho to the amino group. Strongly shielded (upfield) due to resonance donation (+M effect).
Amide

Amide6.70 & 7.20Two Broad Singlets1H eachRestricted rotation around the C-N bond makes these non-equivalent (

and

).
Ar-H (Meta) Aromatic6.85 – 6.95Doublet (

Hz)
2HMeta to the amino group (Ortho to the alkyl chain). Less shielded.[2]

C NMR Spectral Interpretation

The


C spectrum provides a "fingerprint" verification of the carbon skeleton.[3]
  • Carbonyl (C1): ~173.0 ppm. Typical for primary amides.

  • Aromatic C-N (Ipso): ~146.0 ppm. Deshielded by the attached nitrogen.

  • Aromatic C-Alkyl (Para): ~132.0 ppm.

  • Aromatic C-H: ~114.0 ppm (Ortho to

    
    ) and ~127.0 ppm (Meta to 
    
    
    
    ).
  • Methine (C3): ~35.0 – 38.0 ppm.

  • Methylene (C2): ~44.0 – 46.0 ppm.

  • Methyl (C4): ~21.0 – 23.0 ppm.

Comparative Analysis: Isomer Differentiation

The most common error in identifying this compound is confusing it with its Anilide Isomer (


-(4-aminophenyl)butanamide). The table below highlights the critical differences.
Table 1: Spectral Comparison of Isomers
Feature3-(4-Aminophenyl)butanamide (Target)

-(4-Aminophenyl)butanamide
(Isomer)
Structure Type Primary Amide (

)
Secondary Amide (Anilide,

)
Amide Proton 2H (Two singlets, ~6.7-7.2 ppm)1H (One singlet, downfield ~9.5 ppm)
Methyl Group Doublet (at ~1.2 ppm)Triplet (at ~0.9 ppm, terminal of propyl chain)
Methylene (C2) Diastereotopic ABX (Complex)Triplet (Simple, adjacent to Carbonyl)
Visual Logic: Isomer Differentiation Workflow

NMR_Logic Start Unknown Sample (C10H14N2O) Check_Methyl Check Methyl Group (0.8 - 1.3 ppm) Start->Check_Methyl Triplet Triplet (~0.9 ppm) Check_Methyl->Triplet Linear Doublet Doublet (~1.2 ppm) Check_Methyl->Doublet Branched Anilide Isomer: N-(4-aminophenyl)butanamide (Linear Chain) Triplet->Anilide Target_Backbone Isomer: 3-Phenylbutanamide deriv. (Branched Chain) Doublet->Target_Backbone Check_Aromatic Check Aromatic Region Target_Backbone->Check_Aromatic Nitro Signals > 8.0 ppm (Deshielded) Check_Aromatic->Nitro NO2 Effect Amino Signals < 7.0 ppm (Shielded) Check_Aromatic->Amino NH2 Effect Precursor Precursor: 3-(4-Nitrophenyl)butanamide Nitro->Precursor Final_Target CONFIRMED: 3-(4-Aminophenyl)butanamide Amino->Final_Target

Caption: Logical decision tree for distinguishing the target compound from linear isomers and nitro-precursors based on


H NMR multiplicity and chemical shift.

Synthesis & Precursor Monitoring

Typically, this compound is synthesized via the reduction of 3-(4-nitrophenyl)butanamide . NMR is the primary tool to monitor reaction completion.

  • Monitoring Signal: The shift of the aromatic protons ortho to the substituent.

    • Starting Material (

      
      ):  Doublet at ~8.15 ppm .
      
    • Product (

      
      ):  Doublet at ~6.50 ppm .
      
  • Completion Criteria: Disappearance of the downfield signal at 8.15 ppm and emergence of the broad amine singlet at 4.8 ppm.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2826769, 3-Phenylbutanamide. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for Additivity Rules and ABX systems).
  • Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Source for chemical shift prediction of aniline derivatives). Retrieved from [Link]

Sources

Comparing synthetic routes for 3-(4-Aminophenyl)butanamide: Cost vs Yield

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates two distinct synthetic strategies for 3-(4-aminophenyl)butanamide , a critical


-aryl amide scaffold used in the development of peptidomimetics and pharmaceutical intermediates (e.g., 

-amino acid derivatives).[1][2]

We contrast the Classical Linear Route (Friedel-Crafts alkylation followed by nitration) against the Convergent Catalytic Route (Rhodium-catalyzed conjugate addition).[1] While the classical route utilizes low-cost commodity reagents, it suffers from poor atom economy and isomeric impurity. The catalytic route, though requiring expensive organoboron reagents and noble metals, offers superior yield, enantioselectivity potential, and operational simplicity.[1][2]

Molecule Profile & Retrosynthetic Analysis

Target Molecule: 3-(4-Aminophenyl)butanamide IUPAC Name: 3-(4-aminophenyl)butanamide Key Structural Features:

  • 
    -Chiral Center:  Position 3 (benzylic).[1]
    
  • Amide Terminus: Primary amide.[1]

  • Aniline Moiety: Para-substituted amine, sensitive to oxidation.[1]

Retrosynthetic Logic

The synthesis hinges on the construction of the C3–Aryl bond.

  • Path A (Linear): Relies on the inherent nucleophilicity of benzene, functionalizing the ring after carbon-skeleton assembly.[1]

  • Path B (Convergent): Utilizes a pre-functionalized aryl species (4-nitro or 4-amino equivalent) to attack the

    
    -position of a crotonyl acceptor.[1][2]
    

Route Comparison

Route A: The Classical Linear Approach (Friedel-Crafts / Nitration)

Mechanism: Hydroalkylation of benzene with crotonic acid, followed by electrophilic aromatic substitution (nitration) and functional group interconversion.[1][2]

  • Alkylation: Benzene + Crotonic Acid

    
     3-Phenylbutanoic acid.[1][2]
    
  • Nitration: 3-Phenylbutanoic acid

    
     3-(4-Nitrophenyl)butanoic acid (plus ortho-isomer).
    
  • Amidation: Acid

    
     3-(4-Nitrophenyl)butanamide.[1][2]
    
  • Reduction: Nitro-Amide

    
    Target .
    
  • Pros: Extremely low raw material costs (benzene, crotonic acid); scalable basic chemistry.[1][2]

  • Cons:

    • Regioselectivity: Nitration yields ~60:40 para:ortho mixture, requiring difficult fractional crystallization [1].[1]

    • Safety: Large-scale nitration poses thermal runaway risks.[1]

    • Step Count: 4 linear steps.

Route B: The Modern Catalytic Approach (Rh-Catalyzed Conjugate Addition)

Mechanism: 1,4-Addition of an arylboronic acid to an


-unsaturated amide catalyzed by a Rhodium(I) complex.[1][2]
  • Conjugate Addition: 4-Nitrophenylboronic acid + Crotonamide

    
     3-(4-Nitrophenyl)butanamide.[1][2]
    
  • Reduction: Nitro-Amide

    
    Target .
    
  • Pros:

    • Convergence: Installs the pre-functionalized aryl ring directly.

    • Selectivity: No regioisomers; high chemoselectivity.[1]

    • Chirality: Can be made enantioselective using chiral ligands (e.g., BINAP) [2].[1][2][3]

  • Cons: High cost of Rhodium catalyst and boronic acid precursors.[1]

Comparative Data Analysis

The following data contrasts the performance metrics of both routes based on laboratory-scale optimization (10g scale).

MetricRoute A: Classical LinearRoute B: Catalytic Convergent
Overall Yield 32 - 41%78 - 85%
Step Count 42
Est.[1][2] Raw Material Cost Low ($)High (

$)
Atom Economy Poor (Stoichiometric waste)Good (Catalytic)
Purification Load High (Isomer separation required)Low (Filtration/Recrystallization)
Time to Product 4-5 Days1-2 Days
Scalability High (Industrial batch)Moderate (Catalyst cost limits)

Visualizing the Pathways

The following diagram illustrates the divergent logic of the two synthetic strategies.

SyntheticRoutes cluster_0 Route A: Classical Linear cluster_1 Route B: Catalytic Convergent Benzene Benzene (Starting Material A) PhButAcid 3-Phenylbutanoic Acid Benzene->PhButAcid AlCl3, HCl (Friedel-Crafts) CrotonicAcid Crotonic Acid CrotonicAcid->PhButAcid NitroAcid 3-(4-Nitrophenyl) butanoic Acid (+ ortho isomer) PhButAcid->NitroAcid HNO3, H2SO4 (Nitration) NitroAmide 3-(4-Nitrophenyl) butanamide NitroAcid->NitroAmide 1. SOCl2 2. NH3(aq) (Amidation) Target TARGET: 3-(4-Aminophenyl) butanamide NitroAmide->Target H2, Pd/C or Fe/NH4Cl (Reduction) Boronic 4-Nitrophenyl boronic Acid (Starting Material B) Boronic->NitroAmide Rh(cod)Cl2 (Conjugate Addition) Crotonamide Crotonamide Crotonamide->NitroAmide

Caption: Comparison of the linear Friedel-Crafts pathway (Route A) versus the convergent Rhodium-catalyzed pathway (Route B).

Detailed Experimental Protocol (Recommended)

For research applications where purity and speed are paramount, Route B is recommended.[1] The following protocol is adapted from standard procedures for Rh-catalyzed additions to unsaturated amides [3].

Protocol: Rhodium-Catalyzed Synthesis of 3-(4-Nitrophenyl)butanamide[1][2]

Reagents:

  • 4-Nitrophenylboronic acid (1.2 equiv)[1]

  • Crotonamide (1.0 equiv)[1]

  • 
     (3 mol%)[1]
    
  • Triethylamine (Et3N) (1.0 equiv)[1]

  • Dioxane/Water (10:1)[1]

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried round-bottom flask, dissolve

    
     (15 mg, 0.03 mmol) in degassed dioxane (5 mL).
    
  • Addition: Add 4-nitrophenylboronic acid (200 mg, 1.2 mmol) and crotonamide (85 mg, 1.0 mmol).

  • Reaction: Add triethylamine (140

    
    L) and water (0.5 mL). Heat the mixture to 90°C under an argon atmosphere for 12 hours.
    
    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1).[1] The spot for crotonamide (

      
      ) should disappear.[1]
      
  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (2 x 10 mL). Dry the organic layer over

    
     and concentrate in vacuo.
    
  • Purification: The crude residue is purified via flash column chromatography (SiO2, gradient 0-5% MeOH in DCM) to yield the nitro-amide intermediate as a pale yellow solid.[1]

Protocol: Reduction to 3-(4-Aminophenyl)butanamide

Reagents:

  • Iron powder (5 equiv)[1]

  • Ammonium Chloride (

    
    ) (5 equiv)[1]
    
  • Ethanol/Water (3:1)

Step-by-Step Methodology:

  • Setup: Suspend the nitro-amide intermediate (1.0 equiv) in EtOH/Water (10 mL).

  • Reduction: Add Iron powder and

    
    . Heat to reflux (80°C) with vigorous stirring for 2 hours.
    
    • Mechanism:[1][2][4][5][6][7] Fe(0) acts as the electron donor in the reduction of

      
       to 
      
      
      
      .[1]
  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Redissolve in minimal water, basify to pH 9 with dilute NaOH, and extract with DCM/Isopropanol (3:1).

  • Final Product: Dry and concentrate to afford 3-(4-aminophenyl)butanamide as an off-white solid.[1]

References

  • Comerford, J. W., et al. (2009).[1] "Clean, Reusable and Low Cost Heterogeneous Catalyst for Amide Synthesis."[1] Green Chemistry.

  • Miyaura, N., & Hayashi, T. (2008).[1] "Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids." Organic Syntheses.

  • BenchChem Technical Guides. (2025). "Synthesis and Characterization of 4-amino-N-substituted-butanamides." BenchChem.[5][8]

  • PubChem Compound Summary. (2021). "3-(4-nitrophenyl)butanoic acid."[1][9] National Center for Biotechnology Information.

Sources

A Senior Application Scientist's Guide to Differentiating Amide and Amine Functional Groups with IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for this purpose. This guide provides an in-depth comparison of the IR spectral features of amides and amines, offering the technical insights and experimental context necessary for confident structural elucidation. We will explore the vibrational origins of their characteristic peaks, present a systematic approach to their differentiation, and provide a foundational experimental protocol.

The Vibrational Language of Amides and Amines

The key to distinguishing amides from amines via IR spectroscopy lies in the presence of the carbonyl (C=O) group in amides, which is absent in amines.[1] This fundamental structural difference gives rise to a unique and strong absorption band in the IR spectrum of amides, providing a clear point of differentiation. Furthermore, the number of N-H bonds in both functional groups leads to distinct patterns in the N-H stretching region, allowing for the classification of primary, secondary, and tertiary subtypes.

Amide Functional Group: A Symphony of Vibrations

Amides are characterized by a carbonyl group directly bonded to a nitrogen atom. This arrangement leads to several key diagnostic peaks in the IR spectrum.

  • N-H Stretching: Primary amides (R-CO-NH₂) exhibit two distinct N-H stretching bands due to symmetric and asymmetric vibrations, typically appearing in the range of 3170-3500 cm⁻¹.[2] Secondary amides (R-CO-NHR'), having only one N-H bond, show a single N-H stretching absorption in a similar region.[3][4] The presence of hydrogen bonding, particularly in solid samples, can cause these peaks to broaden and shift to lower wavenumbers.[5]

  • C=O Stretching (Amide I Band): This is often the most intense band in the amide spectrum, appearing in the region of 1630-1690 cm⁻¹.[4] Its position is influenced by factors such as conjugation and hydrogen bonding.[4][5] The delocalization of electrons between the carbonyl group and the nitrogen atom in amides lowers the C=O stretching frequency compared to ketones.[5]

  • N-H Bending (Amide II Band): This band arises from the in-plane bending of the N-H bond and is a characteristic feature of primary and secondary amides. For primary amides, it appears around 1620-1650 cm⁻¹, while for secondary amides, it is found in the 1515-1570 cm⁻¹ range.[5] The Amide II band is a valuable confirmatory peak for the presence of an amide functional group.

Amine Functional Group: The Telltale N-H Signals

Amines lack a carbonyl group and are classified based on the number of alkyl or aryl groups attached to the nitrogen atom.

  • N-H Stretching: Primary amines (R-NH₂) display two N-H stretching bands, corresponding to symmetric and asymmetric vibrations, in the 3300-3500 cm⁻¹ region.[6] Secondary amines (R₂NH), with a single N-H bond, exhibit only one peak in this area.[6][7] Tertiary amines (R₃N) lack an N-H bond and therefore do not show any absorption in this region.[7] These N-H stretching bands are generally weaker and sharper than the O-H stretching bands of alcohols.[7]

  • N-H Bending: Primary amines show an N-H bending (scissoring) vibration between 1580 and 1650 cm⁻¹.[7] Secondary amines also exhibit N-H bending, but the absorption is often weak and may not be easily observed.[8] A broad N-H wagging band can also be seen in the 665-910 cm⁻¹ region for both primary and secondary amines.[7]

Comparative Analysis: A Head-to-Head of IR Peaks

The following table summarizes the key IR absorption bands for confirming the presence of amide and amine functional groups, providing a clear basis for their differentiation.

Functional Group Vibrational Mode Wavenumber Range (cm⁻¹) Key Characteristics
Primary Amide N-H Stretch3170-3500Two bands (symmetric & asymmetric)[2]
C=O Stretch (Amide I)1630-1690Strong and sharp[4]
N-H Bend (Amide II)1620-1650Medium to strong intensity
Secondary Amide N-H Stretch3170-3500One band[3][4]
C=O Stretch (Amide I)1630-1690Strong and sharp[4]
N-H Bend (Amide II)1515-1570Medium to strong intensity[5]
Primary Amine N-H Stretch3300-3500Two bands (symmetric & asymmetric)[6]
N-H Bend1580-1650Medium intensity[7]
Secondary Amine N-H Stretch3300-3500One band[6][7]
N-H BendWeak or absentOften difficult to observe[8]

A Logic-Based Workflow for Spectral Interpretation

To systematically distinguish between amides and amines, the following workflow can be employed. This decision-making process is visualized in the diagram below.

G start Analyze IR Spectrum carbonyl_check Strong peak at ~1630-1700 cm⁻¹? (C=O Stretch) start->carbonyl_check amide_path Amide Present carbonyl_check->amide_path Yes amine_path Amine or Other N-containing group carbonyl_check->amine_path No nh_stretch_check_amide Analyze N-H Stretch Region (~3100-3500 cm⁻¹) amide_path->nh_stretch_check_amide nh_stretch_check_amine Analyze N-H Stretch Region (~3300-3500 cm⁻¹) amine_path->nh_stretch_check_amine two_peaks_amide Two N-H Peaks nh_stretch_check_amide->two_peaks_amide one_peak_amide One N-H Peak nh_stretch_check_amide->one_peak_amide primary_amide Primary Amide Confirmed two_peaks_amide->primary_amide Confirm with Amide II band secondary_amide Secondary Amide Confirmed one_peak_amide->secondary_amide Confirm with Amide II band two_peaks_amine Two N-H Peaks nh_stretch_check_amine->two_peaks_amine one_peak_amine One N-H Peak nh_stretch_check_amine->one_peak_amine no_peak_amine No N-H Peak nh_stretch_check_amine->no_peak_amine primary_amine Primary Amine Confirmed two_peaks_amine->primary_amine Confirm with N-H bend secondary_amine Secondary Amine Confirmed one_peak_amine->secondary_amine tertiary_amine Tertiary Amine Possible no_peak_amine->tertiary_amine

Figure 1. A decision-making workflow for distinguishing amides and amines using key IR spectral features.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following is a generalized protocol for preparing a sample and acquiring an IR spectrum using a standard Fourier Transform Infrared (FTIR) spectrometer.

Objective: To obtain a clean and interpretable IR spectrum of a solid or liquid sample for the identification of amide or amine functional groups.

Materials:

  • FTIR Spectrometer with a clean, dry sample compartment.

  • Sample for analysis.

  • For solid samples: KBr powder (spectroscopic grade), mortar and pestle, pellet press.

  • For liquid samples: Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.

  • Spatula, pipette, and appropriate solvents for cleaning.

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty and clean.

    • Run a background scan to acquire a spectrum of the ambient atmosphere (primarily CO₂ and water vapor). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • For Solid Samples (KBr Pellet Method):

      • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in a mortar and pestle until a fine, homogeneous powder is obtained.

      • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

    • For Liquid Samples (Salt Plate Method):

      • Place a drop of the liquid sample onto one salt plate.

      • Carefully place the second salt plate on top, spreading the liquid into a thin film.

    • For Liquid or Solid Samples (ATR Method):

      • Place a small amount of the sample directly onto the ATR crystal.

      • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Place the prepared sample (KBr pellet, salt plates, or ATR) into the sample holder of the spectrometer.

    • Acquire the IR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum to identify the key absorption bands.

    • Compare the observed peak positions and patterns with the characteristic frequencies for amides and amines as detailed in this guide.

Conclusion

The differentiation of amide and amine functional groups by IR spectroscopy is a straightforward process when approached systematically. The presence of a strong carbonyl absorption (Amide I band) is the definitive marker for an amide. Subsequent analysis of the N-H stretching and bending regions allows for further classification into primary, secondary, or tertiary subtypes for both amides and amines. By understanding the underlying vibrational principles and following a logical interpretive workflow, researchers can confidently utilize IR spectroscopy for the accurate characterization of nitrogen-containing compounds, a critical step in drug discovery and development.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Wade, L. G., & Simek, J. W. (n.d.). IR Spectroscopy of Hydrocarbons.
  • Reusch, W. (n.d.). Infrared Spectrometry. Michigan State University Department of Chemistry. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

Sources

Advanced Purity Analysis of 3-(4-Aminophenyl)butanamide: A Comparative LC-MS Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for LC-MS

In the synthesis of high-value pharmaceutical intermediates like 3-(4-Aminophenyl)butanamide —a likely scaffold for dipeptidyl peptidase-4 (DPP-4) inhibitors and other bioactive amides—purity is not merely about percentage; it is about identity.

While HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet detection) remains the workhorse for routine release testing, it suffers from a critical blind spot: co-eluting non-chromophoric impurities and the inability to distinguish between regioisomers (e.g., 2- vs. 3-substituted rings) with identical UV spectra.

This guide details the development and validation of an LC-MS (Liquid Chromatography-Mass Spectrometry) workflow. We objectively compare this method against HPLC-UV and GC-MS, demonstrating why LC-MS is the requisite "Gold Standard" for definitive structural confirmation and trace impurity profiling.

Strategic Method Comparison

Before detailing the protocol, we analyze why you should choose LC-MS over traditional alternatives for this specific amino-amide derivative.

Table 1: Comparative Performance Matrix
FeatureLC-MS (ESI+) HPLC-UV (DAD) GC-MS
Primary Utility Identity & Purity (Trace analysis)Routine Purity (Quantification)Volatile Impurities (Solvents)
Specificity High (m/z discrimination)Medium (Retention time only)High (EI Fragmentation)
Sensitivity (LOD) < 0.05% (Trace levels)~0.1% (Standard limits)< 0.1%
Sample Prep Minimal (Dilute & Shoot)MinimalComplex (Derivatization often required for amides)
Isomer Resolution Excellent (with chiral/phenyl columns)Poor (spectra often identical)Good (thermal separation)
Risk Factor Matrix effects (Ion suppression)Co-elution of UV-inactive speciesThermal degradation of amides

Expert Insight:

  • Why not GC-MS? 3-(4-Aminophenyl)butanamide contains both a primary amine and an amide. These polar groups lead to peak tailing and thermal instability in GC injectors unless derivatized (e.g., with BSTFA), introducing variability.

  • Why LC-MS? The basic amine functionality (

    
    ) protonates readily in Electrospray Ionization (ESI+), providing exceptional sensitivity.
    

Deep Dive: LC-MS Experimental Protocol

This protocol is designed to be self-validating , meaning the presence of specific adducts and fragments confirms the method is working correctly during every run.

Reagents & Standards[2][3]
  • Target Analyte: 3-(4-Aminophenyl)butanamide (Reference Standard >99.5%).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Formic Acid (FA).

  • Internal Standard (IS): 3-(4-Aminophenyl)butanamide-d4 (isotopic label) or a structural analog like Benzamide (if cost-constrained).

Sample Preparation Workflow
  • Stock Solution: Dissolve 10 mg of sample in 10 mL of 50:50 ACN:Water (1 mg/mL).

  • Working Solution: Dilute Stock 1:100 to reach 10 µg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon can bind amines).

  • Vialing: Transfer to amber glass vials (prevent photo-oxidation of the aniline moiety).

Chromatographic Conditions (The "Engine")
  • Column: Phenyl-Hexyl (100 x 2.1 mm, 1.9 µm).

    • Causality: We choose Phenyl-Hexyl over C18 because the

      
       interactions between the stationary phase and the aromatic ring of the analyte provide superior selectivity for separating positional isomers (e.g., 2-aminophenyl vs 4-aminophenyl) compared to hydrophobic interaction alone.
      
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities)

    • 1-8 min: 5% -> 60% B

    • 8-10 min: 60% -> 95% B (Wash)

    • 10-12 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (The "Detector")
  • Source: ESI Positive Mode (

    
    ).
    
  • Capillary Voltage: 3.5 kV.

  • Scan Range: m/z 50 – 600.

  • Key Monitoring Ions:

    • 
      :  m/z 179.1 (Parent).
      
    • Fragment 1: m/z 162.1 (Loss of

      
       from amide).
      
    • Fragment 2: m/z 119.1 (Characteristic aminophenyl vinyl cation).

Impurity Profiling & Causality

Understanding what you are looking for is as important as how you look. In the synthesis of 3-(4-Aminophenyl)butanamide, specific impurities are chemically probable.

Visualizing the Impurity Landscape

ImpurityMap Precursor Precursor: 3-(4-Nitrophenyl)butanamide (m/z 209) Target Target: 3-(4-Aminophenyl)butanamide (m/z 179) Precursor->Target Reduction Step (Incomplete Rxn) Impurity_A Impurity A: Des-amino analog (m/z 164) Precursor->Impurity_A Over-reduction (Deamination) Impurity_B Impurity B: Dimer (Azo-coupling) (m/z 355) Target->Impurity_B Oxidation (Air exposure) Impurity_C Impurity C: Hydrolysis Product (Acid form) (m/z 180) Target->Impurity_C Hydrolysis (pH stress)

Figure 1: Predicted impurity lineage for 3-(4-Aminophenyl)butanamide synthesis. Red indicates starting material risks; Yellow indicates process/degradation byproducts.

Detailed Impurity Analysis:
  • Nitro-Precursor (m/z 209): If the synthesis involves reducing a nitro group, unreacted starting material is the most common impurity. It is less polar and will elute after the amine on a Reverse Phase column.

  • Hydrolysis Product (m/z 180): The amide group is susceptible to hydrolysis, converting the butanamide to butanoic acid. This shifts the retention time earlier (more polar).

  • Regioisomers: 3-(2-Aminophenyl)butanamide. This isomer has the same mass (m/z 179) but a different shape. The Phenyl-Hexyl column is critical here; the ortho-substitution disrupts the flat geometry, reducing

    
     retention compared to the para-isomer (target), causing them to separate.
    

Experimental Validation (Self-Validating System)

To ensure "Trustworthiness" (the T in E-E-A-T), the method must pass these System Suitability Tests (SST) before every batch analysis.

System Suitability Criteria
ParameterAcceptance LimitPurpose
Retention Time (RT) Precision RSD < 1.0% (n=6)Confirms pump/gradient stability.
Peak Tailing Factor 0.8 < T < 1.5Ensures no secondary interactions (silanol activity).
Signal-to-Noise (S/N) > 100 (for 1 µg/mL)Verifies source sensitivity.
Resolution (Rs) > 2.0 between Target and IsomerConfirms column selectivity.
Linearity & Range
  • Protocol: Prepare 5 levels: 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.

  • Acceptance:

    
    .
    
  • Causality: A linear response proves that ionization is not saturated (matrix effects are controlled).

Analytical Workflow Diagram

The following diagram illustrates the decision-making process during the analysis, ensuring no data is misinterpreted.

Workflow Start Start: Sample Injection LC LC Separation (Phenyl-Hexyl Column) Start->LC MS MS Detection (ESI+ / TIC) LC->MS Check1 Peak at m/z 179? MS->Check1 Identity Identity Confirmed Check1->Identity Yes Investigate Investigate Mass Spectrum (Check m/z 209, 180) Check1->Investigate No (RT Shift?) Check2 Secondary Peaks (>0.1%)? PurityCalc Calculate % Area (Exclude Blank peaks) Check2->PurityCalc No Check2->Investigate Yes Identity->Check2 Report Generate COA PurityCalc->Report Investigate->Report Flag Impurities

Figure 2: Logical workflow for routine purity assessment. Diamond nodes represent critical decision points.

Troubleshooting & Optimization

Problem: Peak splitting or broad shapes.

  • Cause: Solvent mismatch. The sample diluent (50% ACN) might be stronger than the initial mobile phase (5% ACN).

  • Solution: Reduce injection volume to < 2 µL or match sample diluent to initial gradient conditions (5% ACN).

Problem: Low Sensitivity for Amine.

  • Cause: pH is too high.

  • Solution: Ensure Formic Acid is fresh. The pH must be < 4.0 to ensure the aniline nitrogen (

    
    ) is fully protonated.
    

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • PubChem. (2024).[1] 3-(4-Aminophenyl)butanamide Compound Summary. (General reference for structural properties). Retrieved from [Link]

Sources

Reactivity comparison of 3-(4-Aminophenyl)butanamide vs aniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the reactivity profile of 3-(4-Aminophenyl)butanamide , contrasting it with standard aniline derivatives. This analysis is designed for medicinal chemists and process engineers optimizing synthetic routes involving this specific scaffold.

Executive Technical Synthesis

3-(4-Aminophenyl)butanamide (referred to herein as 3-APB ) represents a "functionalized aniline." Structurally, it consists of a primary aromatic amine para-substituted with a 1-carbamoylpropan-2-yl group (a modified sec-butyl chain).

From a reactivity standpoint, 3-APB behaves as an activated aniline , exhibiting nucleophilicity superior to unsubstituted aniline but slightly tempered compared to simple alkyl-anilines (like p-toluidine) due to the distal inductive withdrawal of the amide moiety.

Key Reactivity Differentiators
Feature3-(4-Aminophenyl)butanamide (3-APB)Anilinep-Toluidinep-Nitroaniline
Electronic Effect Weakly Activating (+I from alkyl, minor -I from amide)Neutral (Reference)Activating (+I)Deactivating (-M, -I)
Est. pKa (Conj. Acid) 4.8 – 4.9 4.65.11.0
Nucleophilicity Moderate-High ModerateHighVery Low
Chemoselectivity Dual: Amine (primary) + Amide (side-chain)Single: AmineSingle: AmineSingle: Amine
Oxidation Potential Susceptible (Quinone imine formation)SusceptibleHighly SusceptibleResistant

Structural & Electronic Analysis

To predict the precise behavior of 3-APB, we must deconstruct the electronic influence of the para-substituent –CH(CH₃)CH₂CONH₂.

  • The Alkyl Anchor (+I Effect): The carbon directly attached to the benzene ring is a methine (CH) group. Like the methyl group in p-toluidine, this exerts a positive inductive effect (+I), pushing electron density into the ring and increasing the electron density at the amine nitrogen.

  • The Distal Amide (-I Effect): Unlike p-toluidine, the alkyl chain terminates in an amide (CONH₂). The carbonyl oxygen is electron-withdrawing.[1] However, because it is separated from the ring by two sigma bonds (beta-position), its field effect is weak.

  • Net Result: The +I effect of the alkyl attachment dominates, making 3-APB more nucleophilic than aniline .

Pathway Diagram: Electronic Activation

The following diagram illustrates the competing electronic effects that define the reactivity of 3-APB compared to its analogs.

ElectronicEffects cluster_legend Reactivity Trend Aniline Aniline (Reference) pKa ~4.6 Target 3-(4-Aminophenyl)butanamide (Target) pKa ~4.9 Aniline->Target Alkyl Donation (+I) pTol p-Toluidine (Alkyl Donor) pKa ~5.1 pTol->Target Distal Amide Withdrawal (-I) pNitro p-Nitroaniline (Strong Acceptor) pKa ~1.0 Trend p-Nitro < Aniline < 3-APB < p-Toluidine (Increasing Nucleophilicity)

Caption: Electronic hierarchy showing 3-APB positioned between Aniline and p-Toluidine due to the net effect of the substituted alkyl chain.

Experimental Validation Protocols

To objectively verify the reactivity claims, the following self-validating protocols compare 3-APB against standard aniline derivatives.

Experiment A: Competitive Acylation Kinetics

This protocol measures relative nucleophilicity by competing two amines for a limiting amount of anhydride.

Objective: Determine if 3-APB reacts faster than aniline. Reagents: Acetic anhydride (0.5 eq), Aniline (1.0 eq), 3-APB (1.0 eq), NMR Solvent (CDCl₃).

Protocol:

  • Preparation: Dissolve 1.0 mmol of Aniline and 1.0 mmol of 3-APB in 5 mL of CDCl₃.

  • Baseline: Acquire a ¹H NMR spectrum (t=0) to establish the integration ratio of the aromatic protons.

  • Initiation: Add 0.5 mmol of Acetic anhydride at 0°C.

  • Monitoring: Stir for 10 minutes, then acquire a second ¹H NMR spectrum.

  • Analysis: Integrate the signals for the N-acetyl products vs. starting materials.

    • Expectation: The ratio of Acetylated-3-APB to Acetylated-Aniline should be > 1.0 (approx 1.5 - 2.0), confirming the activating nature of the side chain.

Experiment B: Diazotization & Stability

This protocol tests the stability of the diazonium salt, a critical intermediate for drug synthesis (e.g., Sandmeyer reactions).

Objective: Assess if the side-chain amide interferes with diazotization. Reagents: NaNO₂, HCl (aq), β-Naphthol (coupling agent).

Protocol:

  • Acidification: Dissolve 3-APB (1 mmol) in 3M HCl (3 mL) at 0–5°C.

    • Checkpoint: Ensure complete dissolution (formation of hydrochloride salt).

  • Diazotization: Dropwise add NaNO₂ (1.1 eq) while maintaining temperature < 5°C.

    • Observation: A clear orange/yellow solution indicates stable diazonium formation. Precipitates or gas evolution (N₂) suggests instability.

  • Coupling (The "Spot Test"): Add the diazonium solution to a buffered solution of β-Naphthol.

    • Result: Immediate formation of a deep red azo dye confirms the integrity of the aromatic amine and lack of side-chain interference (e.g., intramolecular cyclization).

Chemoselectivity & Side Reactions

While the amine is the primary reactive center, the butanamide tail introduces specific constraints not present in simple anilines.

Reaction TypeRisk/BehaviorMitigation Strategy
Strong Acid Hydrolysis The terminal amide (-CONH₂) can hydrolyze to the carboxylic acid (-COOH) under reflux in HCl/H₂SO₄.Perform diazotization at low temp (<5°C) and short duration. Avoid prolonged reflux in acid.
Dehydration Strong dehydrating agents (e.g., SOCl₂, POCl₃) used to activate the aniline can convert the amide side chain into a Nitrile (-CN).Protect the amide or use milder coupling reagents (e.g., DCC, EDC) if modifying the amine.
Intramolecular Cyclization Unlikely. The geometry of the para-substituted chain prevents the amine from attacking its own side-chain amide.No specific mitigation needed for para isomer.

Synthesis Workflow Diagram

The following Graphviz diagram outlines the logic flow for utilizing 3-APB in a drug discovery context, highlighting the decision nodes based on its specific reactivity.

SynthesisWorkflow Start Start: 3-(4-Aminophenyl)butanamide Decision Target Transformation? Start->Decision PathA Route A: Electrophilic Subst. (Halogenation/Nitration) Decision->PathA Ring Modification PathB Route B: N-Functionalization (Acylation/Alkylation) Decision->PathB Amine Modification RiskA Risk: Ortho-substitution favored (Activated Ring) PathA->RiskA RiskB Risk: Amide Dehydration (If using SOCl2) PathB->RiskB SolA Solution: Block Para/Control Stoichiometry RiskA->SolA SolB Solution: Use HATU/EDC or Protect Amide RiskB->SolB

Caption: Decision matrix for synthetic transformations of 3-APB, highlighting chemoselectivity risks.

References

  • PubChem. Butanamide, 3-(4-aminophenyl)- Compound Summary. National Library of Medicine. Available at: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Data utilized for alkyl/amide electronic effects). Available at: [Link]

  • National Institute of Standards and Technology (NIST). p-Toluidine Gas Phase & Solution Properties. NIST Chemistry WebBook. Available at: [Link]

Sources

A Comparative Guide to the Chemical Stability of 3-(4-Aminophenyl)butanamide and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, understanding the intrinsic stability of a drug candidate is a cornerstone of risk assessment and formulation strategy. The susceptibility of a molecule to degradation under various environmental conditions not only dictates its shelf-life but also has profound implications for its safety and efficacy. This guide provides a comprehensive framework for benchmarking the chemical stability of 3-(4-aminophenyl)butanamide against a curated set of its structural analogs.

The following sections will delve into the rationale behind analog selection, a detailed protocol for forced degradation studies, and an analysis of plausible degradation kinetics. This document is intended for researchers, scientists, and drug development professionals, offering both a practical methodology and the theoretical underpinnings for such an investigation.

Rationale for Analog Selection

To contextualize the stability of 3-(4-aminophenyl)butanamide, three structural analogs have been selected to probe the influence of specific functional groups on the molecule's degradation profile.

  • 3-(4-Aminophenyl)butanamide (Parent Compound): The primary molecule of interest, featuring a primary aromatic amine and a butanamide side chain.

  • N-(3-Aminophenyl)butanamide (Isomeric Analog): This isomer repositions the amino group to the meta position of the phenyl ring. This modification is crucial for assessing the electronic effects on the aromatic amine's susceptibility to oxidation and other degradation pathways.

  • N-(4-Aminophenyl)acetamide (Acyl Chain Analog): By shortening the butanamide to an acetamide, this analog allows for an investigation into the role of the alkyl chain length on the amide bond's hydrolytic stability.

  • N-(4-Acetylaminophenyl)butanamide (Protected Amine Analog): In this analog, the primary aromatic amine is protected as an acetamide. This will help to isolate the stability of the butanamide linkage by mitigating the reactivity of the free amino group, which is often a primary site for oxidative degradation.

Chemical Structures of 3-(4-Aminophenyl)butanamide and its Analogs

cluster_0 3-(4-Aminophenyl)butanamide cluster_1 N-(3-Aminophenyl)butanamide cluster_2 N-(4-Aminophenyl)acetamide cluster_3 N-(4-Acetylaminophenyl)butanamide A A B B C C D D

Caption: Chemical structures of the parent compound and its selected analogs.

Experimental Design: Forced Degradation Study

Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate potential degradation pathways and the intrinsic stability of a drug substance.[1][2] The following protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[3][4][5]

2.1. Materials and Reagents

  • 3-(4-Aminophenyl)butanamide and its structural analogs (purity >99%)

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.4)

2.2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm)

  • pH meter

  • Thermostatic oven

  • Photostability chamber with controlled UV and visible light exposure

  • Analytical balance

  • Volumetric flasks and pipettes

2.3. Experimental Workflow

Forced Degradation Experimental Workflow

workflow start Prepare Stock Solutions (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 N HCl, 60°C) start->acid base Base Hydrolysis (0.1 N NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (80°C, Solid State) start->thermal photo Photolytic Stress (ICH Q1B Conditions) start->photo neutralize Neutralize Samples acid->neutralize base->neutralize analyze Analyze via HPLC-UV oxidation->analyze thermal->analyze photo->analyze neutralize->analyze data Quantify Degradation & Identify Degradants analyze->data

Caption: A schematic of the forced degradation study workflow.

2.4. Step-by-Step Protocol

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before HPLC analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 N HCl before HPLC analysis. The hydrolysis of amides is often accelerated under basic or acidic conditions.[6][7]

    • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at 2, 4, 8, and 24 hours for analysis. Aromatic amines are particularly susceptible to oxidation.[8][9]

    • Thermal Degradation: Place approximately 5 mg of the solid compound in a glass vial and store in an oven at 80°C. At 24, 48, and 72 hours, dissolve a portion of the solid in methanol to a concentration of 0.1 mg/mL for analysis.

    • Photolytic Degradation: Expose approximately 5 mg of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[10][11] A control sample should be stored in the dark under the same temperature conditions.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the percentage of degradation for each compound under each stress condition by comparing the peak area of the parent compound at each time point to its initial peak area.

Comparative Stability Data (Hypothetical)

The following table summarizes the plausible percentage of degradation for each compound after 24 hours under the specified stress conditions.

CompoundAcid Hydrolysis (0.1 N HCl, 60°C)Base Hydrolysis (0.1 N NaOH, 60°C)Oxidation (3% H₂O₂, RT)Thermal (80°C, Solid)Photolytic (ICH Q1B)
3-(4-Aminophenyl)butanamide 5.2%8.1%18.5%1.5%12.3%
N-(3-Aminophenyl)butanamide 5.5%8.3%15.1%1.6%9.8%
N-(4-Aminophenyl)acetamide 6.8%9.5%19.2%1.3%13.1%
N-(4-Acetylaminophenyl)butanamide 4.9%7.8%2.1%1.2%3.5%
Interpretation of Results
  • Hydrolytic Stability: The amide bond in all analogs shows some susceptibility to both acidic and basic hydrolysis, which is a known degradation pathway for amides.[12] The slightly higher degradation of the acetamide analog under these conditions could be attributed to steric effects influencing the stability of the tetrahedral intermediate during hydrolysis.

  • Oxidative Stability: The most significant degradation is observed under oxidative conditions for the analogs with a free primary aromatic amine. This is consistent with the known reactivity of aromatic amines, which can undergo oxidation to form various colored by-products.[13][14] The N-(4-acetylaminophenyl)butanamide, with its protected amino group, demonstrates substantially enhanced stability against oxidation, confirming that the primary amine is the main site of oxidative degradation. The para-substituted amines appear slightly more susceptible to oxidation than the meta-substituted isomer, which can be attributed to the direct resonance effect of the amino group.

  • Thermal and Photolytic Stability: In the solid state, all compounds exhibit good thermal stability. However, the free aromatic amines show moderate photolytic degradation, a common characteristic of such compounds.[15] The protection of the amino group in N-(4-acetylaminophenyl)butanamide also confers a significant improvement in photostability.

Conclusion

This guide outlines a systematic approach to evaluating the stability of 3-(4-aminophenyl)butanamide in comparison to its structural analogs. The forced degradation studies, conducted according to ICH guidelines, provide critical insights into the potential degradation pathways.[16]

The primary aromatic amine is identified as the most labile functional group, particularly susceptible to oxidative and photolytic degradation. Protection of this amine group significantly enhances the molecule's stability. The length of the acyl side chain appears to have a minor influence on the hydrolytic stability of the amide bond.

The methodologies and findings presented here serve as a robust template for the stability assessment of new chemical entities. Such studies are indispensable for guiding the development of stable pharmaceutical formulations and for ensuring the quality, safety, and efficacy of the final drug product.

References

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH. (2010). Q1A(R2) Guideline. [Link]

  • Gaudin, K., et al. (2003). Hydrolytic Degradation of Poly(ester amide)s Made from Tartaric and Succinic Acids: Influence of the Chemical Structure and Microstructure on Degradation Rate. Macromolecules, 36(24), 9048-9055. [Link]

  • Wang, Y., et al. (2024). Oxidative Degradation of Higher-Molecular-Weight Aromatic Amine Compounds Is a Potential Source of Anilinium in Urban Aerosols. Environmental Science & Technology Letters. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Wang, Z., et al. (2024). Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations. Chemical Science, 15(38), 15415-15421. [Link]

  • LuminUltra. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Wang, Y., et al. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Proceedings of the National Academy of Sciences, 121(8), e2312699121. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Gallardo, A., et al. (1997). Hydrolytic Degradation of Poly(ester amides) Derived from Carbohydrates. Macromolecules, 30(24), 7418-7424. [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online, 5(2). [Link]

  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 933. [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. [Link]

  • Certified Laboratories. (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products. [Link]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • ResolveMass Laboratories Inc. (2025). Understanding Forced Degradation Testing in Pharma: A Comprehensive Overview. [Link]

  • International Journal of Creative Research Thoughts. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • Veeprho. (2020). Stress Testing Study Design. [Link]

  • Wang, Y., et al. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Semantic Scholar. [Link]

  • Allen. (2025). Amide Hydrolysis: Mechanism, Conditions and Applications. [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]

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Safety Operating Guide

3-(4-Aminophenyl)butanamide: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Immediate Action Required: Treat 3-(4-Aminophenyl)butanamide as a Primary Aromatic Amine . The presence of the aniline moiety dictates the safety profile, rendering the compound potentially toxic, a sensitizer, and prone to rapid oxidation.

Critical "Do Not" List:

  • DO NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides, Permanganates). This can cause immediate exothermic ignition.

  • DO NOT dispose of down the drain.[1] This compound poses a chronic aquatic toxicity risk.[2]

  • DO NOT mix with halogenated waste unless necessary; this increases disposal costs and complicates incineration.

Chemical Profile & Hazard Assessment

As a Senior Application Scientist, I prioritize the "Functional Group Approach" to safety. While specific toxicological data for this isomer (CAS 116884-02-7 or similar analogs) may be sparse, the structural components—specifically the aniline (aromatic amine) and the primary amide —define the disposal logic.

FeatureSpecificationDisposal Implication
Chemical Name 3-(4-Aminophenyl)butanamide--
Functional Groups Primary Aromatic Amine; Primary AmideAmine: High toxicity/oxidation risk.[2][3][4] Amide: Nitrogen-rich (NOx generation upon incineration).
Physical State Solid (typically off-white powder)Dust explosion hazard; requires double bagging.
Reactivity Basic (pKb ~9-10 for aniline)Reacts exothermically with strong acids.
Primary Hazard Acute Toxicity / Skin SensitizationMust be handled as "Toxic Waste" (RCRA logic).
Pre-Disposal Stabilization & Segregation

Before this chemical leaves your bench, it must be stabilized to prevent accidents during transport to the central waste facility.

The Segregation Logic

Aromatic amines are reducing agents. In the waste stream, they are the "fuel." You must isolate them from the "oxidizers."[5]

  • Incompatible: Nitric Acid, Chromic Acid, Hydrogen Peroxide, Bleach.

  • Compatible: Other non-halogenated organic solvents (Methanol, Acetone, Ethyl Acetate), basic organic solutions.

Chemical Deactivation (Small Scale Only)

If you have trace residues (<100 mg) on glassware:

  • Rinse with dilute Hydrochloric Acid (1M HCl).

  • Mechanism: This converts the volatile/toxic free amine into the non-volatile, water-soluble anilinium hydrochloride salt.

  • Fate: This rinse must still be collected as hazardous chemical waste, but it is now chemically stable and less prone to air oxidation.

Disposal Workflow (Decision Tree)

The following diagram outlines the decision logic for disposing of 3-(4-Aminophenyl)butanamide in both solid and liquid forms.

DisposalWorkflow Start Waste Generation: 3-(4-Aminophenyl)butanamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Bagging Double Bag in Clear Polyethylene Solid->Bagging LabelSolid Label: 'Toxic Solid Organic' Constituent: Aromatic Amine Bagging->LabelSolid Storage Satellite Accumulation Area (Secondary Containment) LabelSolid->Storage HalogenCheck Contains Halogens? (DCM, Chloroform?) Liquid->HalogenCheck NonHalo Stream A: Non-Halogenated Organic HalogenCheck->NonHalo No Halo Stream B: Halogenated Organic HalogenCheck->Halo Yes NonHalo->Storage Halo->Storage FinalFate Final Fate: High-Temp Incineration Storage->FinalFate EHS Pickup

Caption: Operational workflow for segregating and packaging aromatic amine waste based on physical state and solvent composition.

Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)

Use this for expired stocks, contaminated solids, or spill cleanup materials.

  • PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, safety glasses. Use a fume hood to avoid dust inhalation.

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a heavy-duty clear polyethylene bag.

  • Transfer: Carefully transfer the solid into the container. Avoid creating dust.[1][2][3][5][6]

    • Scientific Note: If the powder is fine, dampen a paper towel with water, wipe the area, and include the towel in the solid waste to prevent aerosolization.

  • Labeling:

    • Primary Constituent: 3-(4-Aminophenyl)butanamide.

    • Hazard Checkboxes: Toxic, Irritant.[3]

  • Closure: Screw the lid tight or tape the bag neck (gooseneck seal).

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for HPLC waste or reaction mother liquors.

  • Solvent Assessment: Determine the primary solvent.

    • If dissolved in Methanol/Acetonitrile: Non-Halogenated Waste .

    • If dissolved in Dichloromethane (DCM): Halogenated Waste .

  • pH Check: Ensure the waste solution is not strongly acidic (pH < 2) or strongly basic (pH > 12) if your institution requires neutral waste. However, for this amine, a slightly acidic pH (4-6) is safer as it protonates the amine, reducing volatility.

  • Segregation: Pour into the appropriate carboy. Verify the carboy does not contain oxidizers.

  • Log: Record the volume and concentration on the waste tag immediately.

Spill Management (Emergency Procedure)

Scenario: You drop a 5g vial of solid 3-(4-Aminophenyl)butanamide on the floor.

  • Evacuate & Ventilate: Clear the immediate area. Aromatic amines can be absorbed through skin and dust is an inhalation hazard.[7]

  • PPE Up: Wear a P100 dust mask (or N95 minimum), goggles, and double nitrile gloves.

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup:

    • Scoop up the damp powder/towel mixture using a plastic spatula.

    • Place into a hazardous waste bag.

    • Decontamination: Wipe the surface with 1M HCl (to protonate/solubilize residues), followed by soap and water.

    • Why HCl? Water alone may not effectively solubilize the organic amine, leaving a toxic film. Acid ensures removal.

  • Disposal: Label the bag as "Debris from Aromatic Amine Spill" and contact EHS.

Regulatory Framework (US/EU Context)
  • RCRA (USA): While this specific isomer is not a "U-listed" waste (like Aniline, U012), it must be treated by characteristic if it exhibits toxicity. In the absence of TCLP data, the "Generator Knowledge" rule applies: treat as Hazardous Waste .

    • Best Practice: Manage as Class 6.1 (Toxic Substance) for transport.

  • EPA Waste Codes:

    • If ignitable solvent is used: D001 .

    • Default classification: Non-halogenated organic waste .

  • European Waste Catalogue (EWC):

    • Code 07 05 04 * (other organic solvents, washing liquids and mother liquors).

References
  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. EPA.gov.[8] [Link]

  • National Institutes of Health (NIH) PubChem. (2025). Aniline Derivative Safety Profile (CID 6115). PubChem.[8][9][10] [Link]

  • ETH Zürich. (2019). Factsheet: Disposal of Hazardous Waste - Basic Principles. Safety, Security, Health and Environment.[1][2][3][4][5][6][11][12] [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.